Triethylene glycol dimethanesulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O8S2/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIHGYFUPBCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80322-82-3 | |
| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol,methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Triethylene Glycol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethanesulfonate is a chemical compound of significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in targeted protein degradation.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₈S₂ | [3][4] |
| Molecular Weight | 306.35 g/mol | [3][4] |
| Appearance | Colorless to light yellow oil/liquid | [1][2][] |
| Predicted Boiling Point | 508.9 ± 40.0 °C at 760 mmHg | [] |
| Predicted Density | 1.343 ± 0.06 g/cm³ | [6] |
| Melting Point | No experimental data available |
Chemical Properties
The chemical properties of this compound are largely dictated by the presence of the two mesylate ester groups, which make it a reactive bifunctional crosslinking agent.
| Property | Description | Source |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Soluble in water and other organic solvents. | [2][6] |
| Stability | Store in a refrigerator under an inert atmosphere. | [6] |
| Reactivity | The mesylate groups are good leaving groups, making the compound susceptible to nucleophilic substitution. It is used as a polyethylene glycol (PEG)-based PROTAC linker. | [4][] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for determining the physical and chemical properties of organic compounds are applicable.
3.1. Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Apparatus : Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating oil.
-
Procedure :
-
A small amount of the liquid sample is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube or melting point apparatus.
-
The temperature is slowly raised until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
3.2. Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows:
-
Apparatus : Small test tubes, vortex mixer.
-
Procedure :
-
Add approximately 10-20 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane).
-
Vortex each test tube for 30 seconds.
-
Visually inspect for the dissolution of the solid. If the solid has dissolved, it is considered soluble. If it remains as a separate phase, it is insoluble. If some has dissolved, it can be classified as sparingly or slightly soluble.
-
3.3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC can be used to assess the purity of this compound. A general reversed-phase method is described below.
-
Apparatus : HPLC system with a UV or evaporative light scattering detector (ELSD), C18 reversed-phase column.
-
Mobile Phase : A gradient of water and acetonitrile is commonly used for PEG-containing compounds.
-
Procedure :
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, starting with a high percentage of water and increasing the percentage of acetonitrile over time.
-
Monitor the elution of the compound using the detector. The purity can be estimated from the relative area of the main peak.[7][8][][10][11]
-
3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Apparatus : FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Procedure :
Application in PROTACs and Signaling Pathway
This compound serves as a flexible polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[4][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[16][17][18]
4.1. PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[19]
4.2. Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC's efficacy typically involves a series of in vitro experiments to confirm target engagement, ternary complex formation, and subsequent protein degradation.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its chemical structure as a sulfonate ester, general precautions for handling reactive alkylating agents should be followed. It is expected to have low toxicity, but appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Avoid inhalation and contact with skin and eyes. It should be stored away from strong oxidizing agents.[2] For disposal, follow local regulations for chemical waste.
References
- 1. researchgate.net [researchgate.net]
- 2. DiMesyl Triethylene Glycol [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 80322-82-3 CAS Manufactory [m.chemicalbook.com]
- 6. This compound CAS#: 80322-82-3 [m.chemicalbook.com]
- 7. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 8. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 12. purdue.edu [purdue.edu]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. precisepeg.com [precisepeg.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis and Mechanism of Action of Triethylene Glycol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylene glycol dimethanesulfonate (TEG-DMS) is a bifunctional alkylating agent with potential applications in chemotherapy and as a chemical probe in biological research. Structurally analogous to the well-known anticancer drug busulfan, TEG-DMS is characterized by a flexible triethylene glycol linker separating two reactive methanesulfonate (mesylate) leaving groups. This guide provides a comprehensive overview of the synthesis of TEG-DMS, its physicochemical properties, and its molecular mechanism of action, drawing upon established principles of alkylating agent chemistry. Detailed experimental protocols for its synthesis and for key biological assays to evaluate its efficacy are also presented.
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic substitution reaction where the hydroxyl groups of triethylene glycol are converted to methanesulfonate esters. This is a standard procedure for the formation of mesylates from alcohols. The most common method involves the reaction of triethylene glycol with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
A general synthetic scheme is as follows:
Physicochemical Properties
| Property | Value | Source/Analogy |
| Molecular Formula | C₈H₁₈O₈S₂ | Calculated |
| Molecular Weight | 306.35 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Analogy to similar mesylates |
| Solubility | Soluble in water and organic solvents | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the dimesylation of polyethylene glycols and should be optimized for triethylene glycol.[2]
Materials:
-
Triethylene glycol (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 2.6 equivalents)
-
Methanesulfonyl chloride (MsCl, 4 equivalents)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, three-neck round-bottom flask under a dry argon atmosphere, dissolve triethylene glycol (1 eq.) in anhydrous dichloromethane.
-
Add triethylamine (2.6 eq.) to the solution.
-
Cool the reaction mixture in an ice-salt bath to -10 °C.
-
Slowly add methanesulfonyl chloride (4 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic phases with brine (3 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of the triethylene glycol backbone protons and the methyl protons of the mesylate groups.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Mechanism of Action
This compound, like other bifunctional alkylating agents such as busulfan, exerts its biological effects primarily through the alkylation of DNA.[3] The methanesulfonate groups are excellent leaving groups, and their departure results in the formation of highly reactive carbocations. These electrophilic species can then react with nucleophilic sites on biological macromolecules, with DNA being the most critical target for cytotoxicity.
DNA Alkylation and Cross-linking
The primary mechanism of action involves a two-step process:
-
Mono-alkylation: One of the methanesulfonate groups is displaced, and the resulting carbocation alkylates a nucleophilic site on a DNA base. The N7 position of guanine is the most frequent site of alkylation.[3]
-
Cross-linking: The second methanesulfonate group on the other end of the molecule can then react with another nucleophilic site on the same DNA strand (intrastrand cross-link) or the opposite DNA strand (interstrand cross-link).[3]
These DNA lesions, particularly interstrand cross-links, are highly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
The flexibility of the triethylene glycol linker likely influences the types of cross-links formed and the distance between the alkylated bases.
Experimental Protocols for Mechanism of Action Studies
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TEG-DMS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of TEG-DMS in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest treated and untreated cells and resuspend in PBS.
-
Embedding: Mix the cell suspension with low melting point agarose and cast a thin layer on a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will migrate slower than control DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA migration. A decrease in comet tail length in treated cells compared to irradiated control cells is indicative of DNA cross-linking.
Quantitative Data
As of the date of this guide, specific quantitative data for the cytotoxicity of this compound (e.g., IC50 values) on various cancer cell lines is not widely reported in peer-reviewed literature. Researchers are encouraged to perform dose-response studies, such as the MTT assay described above, to determine the potency of this compound in their cell lines of interest. For comparison, busulfan, a structurally similar drug, exhibits IC50 values in the low micromolar range against various cancer cell lines. It is anticipated that this compound would exhibit similar potency.
Conclusion
This compound is a bifunctional alkylating agent that can be readily synthesized from triethylene glycol. Its mechanism of action is predicated on the alkylation of DNA, leading to the formation of cytotoxic cross-links that inhibit essential cellular processes. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent or research tool.
References
The Role of Triethylene Glycol Dimethanesulfonate as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][5] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[6]
Among the various linker classes, polyethylene glycol (PEG)-based linkers are frequently employed due to their advantageous properties.[6] Triethylene glycol dimethanesulfonate, a short-chain PEG linker, offers a unique combination of hydrophilicity and defined length, making it an attractive component in PROTAC design. This technical guide provides a comprehensive overview of the role of triethylene glycol-based linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of Triethylene Glycol Linkers in PROTACs
Triethylene glycol linkers, composed of three ethylene glycol units, impart a balance of hydrophilicity and conformational flexibility to the PROTAC molecule. This is crucial for overcoming the challenges associated with the often large and lipophilic nature of PROTACs, which can lead to poor solubility and limited cell permeability.[6]
Key Advantages:
-
Enhanced Solubility: The ether oxygens in the triethylene glycol chain increase the hydrophilicity of the PROTAC, which can improve its aqueous solubility and bioavailability.[7]
-
Modulated Permeability: While longer PEG chains can negatively impact passive diffusion across cell membranes, shorter chains like triethylene glycol can offer a favorable balance between solubility and permeability.[7]
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[6][7] A linker that is too short can cause steric hindrance, while a linker that is too long may result in a non-productive complex.[6][7] Short-chain PEG linkers like triethylene glycol can impose conformational constraints that favor the formation of a productive ternary complex, potentially enhancing degradation efficacy and selectivity.[8]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables summarize representative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and BET bromodomains, illustrating the impact of PEG linker length on degradation potency. While specific data for this compound is not always available, the trends observed with short-chain PEG linkers provide valuable insights.
Table 1: Effect of PEG Linker Length on BTK PROTAC Efficacy [9]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG3 | 15 | >90 |
| PROTAC B | PEG4 | 8 | >95 |
| PROTAC C | PEG5 | 5 | >95 |
| PROTAC D | PEG7 | 12 | >90 |
This data illustrates that a PEG5 linker provided the optimal length for BTK degradation in this specific context, highlighting the importance of linker length optimization.[9]
Table 2: Comparative Degradation of BET Proteins by PROTACs with Different PEG Linker Lengths [8]
| PROTAC | Linker | Target Protein | % Degradation at 100 nM |
| MZ1 | Short PEG Linker | BRD4 | ~90% |
| BRD2 | ~40% | ||
| BRD3 | ~50% | ||
| MZ2 | Longer PEG Linker | BRD4 | ~90% |
| BRD2 | ~80% | ||
| BRD3 | ~85% |
This comparative data demonstrates that the shorter PEG linker in MZ1 confers greater selectivity for BRD4 over other BET family members.[8]
Experimental Protocols
Synthesis of a PROTAC with a Triethylene Glycol-based Linker (Illustrative Example)
This protocol describes a general approach for synthesizing a pomalidomide-based PROTAC targeting a POI using a triethylene glycol-derived linker.
Materials:
-
Pomalidomide
-
This compound
-
POI ligand with a suitable reactive handle (e.g., a primary amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Sodium azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, methanol)
Procedure:
-
Synthesis of Azide-Functionalized Pomalidomide-Linker:
-
Dissolve pomalidomide in anhydrous DMF.
-
Add this compound and DIPEA.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
To the resulting mesylated intermediate, add sodium azide and continue stirring to yield the azide-functionalized pomalidomide-linker.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry:
-
Dissolve the azide-functionalized pomalidomide-linker and the alkyne-functionalized POI ligand in a suitable solvent system (e.g., THF/water).
-
Add a solution of copper(II) sulfate pentahydrate and a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 4-12 hours (monitor by LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final PROTAC by preparative HPLC.
-
Western Blot Analysis for Determination of DC50 and Dmax
This protocol outlines the steps to quantify target protein degradation in response to PROTAC treatment.[3][12]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[12]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[12]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
-
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.[14][15][16]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[16]
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test PROTAC solution to the apical (A) side of the inserts for A-to-B permeability or to the basolateral (B) side for B-to-A permeability.[15]
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Simplified BRD4 signaling pathway and PROTAC intervention.
Conclusion
This compound and related short-chain PEG linkers are valuable tools in the rational design of effective PROTACs. They offer a means to enhance solubility and modulate cell permeability, while their defined length can be optimized to facilitate the formation of a productive ternary complex for efficient and selective protein degradation. The quantitative data underscores the critical importance of linker optimization, and the detailed experimental protocols provide a framework for the synthesis and robust evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, the judicious selection and design of linkers, such as those based on triethylene glycol, will remain a cornerstone of developing next-generation therapeutics.
References
- 1. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. xcessbio.com [xcessbio.com]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. enamine.net [enamine.net]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Applications of Triethylene Glycol Dimethanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethanesulfonate (TEG-DMS) is a versatile bifunctional reagent that has found significant applications in various areas of organic synthesis. Its structure, featuring a flexible triethylene glycol backbone capped with two reactive methanesulfonate (mesylate) leaving groups, allows for its use as a linker, crosslinking agent, and a building block for more complex molecular architectures. This technical guide provides a comprehensive overview of the core applications of TEG-DMS, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its use in research and development.
Synthesis of Macrocycles: Crown Ethers, Aza-Crown Ethers, and Cryptands
One of the primary applications of this compound is in the synthesis of macrocyclic compounds, particularly crown ethers and their heteroatom-substituted analogues. The flexible triethylene glycol unit is a common motif in the structure of many host molecules capable of selectively binding cations.
Williamson Ether Synthesis of Crown Ethers
The synthesis of crown ethers often employs the Williamson ether synthesis, where a diol is reacted with a dihaloalkane or a disulfonate ester in the presence of a base. This compound serves as an excellent electrophile in these reactions. The general principle involves the deprotonation of a diol to form a more nucleophilic alkoxide, which then displaces the mesylate groups of TEG-DMS in an intramolecular or intermolecular fashion to form the cyclic polyether.
Logical Workflow for Crown Ether Synthesis:
An In-depth Technical Guide to the Safety and Handling of Triethylene Glycol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is essential to consult the official SDS for Triethylene glycol dimethanesulfonate and adhere to all institutional and regulatory safety protocols before handling this chemical.
Executive Summary
This compound is a chemical compound that, while sharing a structural backbone with the well-characterized and low-toxicity triethylene glycol, possesses two methanesulfonate ester groups. These functional groups classify the molecule as an alkylating agent, a class of compounds known for their potential genotoxicity. This guide provides a comprehensive overview of the available safety and handling information for this compound, drawing upon data from the parent compound, triethylene glycol, and the known hazards associated with alkyl methanesulfonates. Due to a lack of specific toxicological data for this compound, a precautionary approach to handling is strongly recommended. All quantitative data herein, unless otherwise specified, pertains to Triethylene glycol.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(ethyl) dimethanesulfonate | N/A |
| CAS Number | 80322-82-3 | N/A |
| Molecular Formula | C₈H₁₈O₈S₂ | N/A |
| Molecular Weight | 306.35 g/mol | N/A |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Boiling Point | 285 °C (for Triethylene glycol) | [2] |
| Melting Point | -7 °C (for Triethylene glycol) | [2] |
| Density | 1.1255 g/mL (for Triethylene glycol) | N/A |
| Solubility | Soluble in water | [1] |
Toxicological Data
Acute Toxicity (Triethylene Glycol)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 17,000 mg/kg | [2] |
| LD50 | Rabbit | Dermal | >18,080 mg/kg | [3] |
Irritation and Sensitization (Triethylene Glycol)
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Not irritating | [4] |
| Eye Irritation | Rabbit | Minimal to mild transient irritation | [4] |
| Skin Sensitization | Animal and Human Studies | Not a sensitizer | [4] |
Genotoxicity and Mutagenicity
While Triethylene glycol itself is not considered mutagenic or genotoxic, alkyl methanesulfonates as a class are known to be genotoxic alkylating agents.[5] These compounds can react with DNA, leading to mutations and chromosomal damage. Therefore, this compound should be handled as a potential genotoxic agent.
| Assay | Result for Triethylene Glycol | Reference |
| Ames Test (Bacterial Reverse Mutation) | Negative | [4] |
| In vitro Chromosomal Aberration Test | Negative | [4] |
| Sister Chromatid Exchange Assay | Negative | [4] |
Hazard Identification and Handling Precautions
Given its classification as an alkylating agent, this compound should be handled with stringent safety precautions to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against exposure. The following equipment is mandatory when handling this compound:
-
Eye/Face Protection: Chemical safety goggles with side shields or a full-face shield should be worn to protect against splashes.[6]
-
Skin Protection:
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If there is a risk of inhalation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Engineering Controls
-
All work with this compound should be performed in a well-ventilated laboratory inside a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Safe Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists. A risk assessment should be conducted before beginning any new procedure.
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]
Emergency Procedures
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spills and Leaks
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.
Experimental Protocols (Representative OECD Guidelines)
The following are summaries of standard OECD guidelines for toxicological testing. These protocols would be appropriate for assessing the safety of this compound.
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This test is used to assess the potential of a substance to induce gene mutations.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Procedure:
-
The test substance is tested at a minimum of five different concentrations, both with and without a metabolic activation system (S9 mix).
-
Two methods can be used: the plate incorporation method or the pre-incubation method.
-
In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.[10][11][12]
OECD 473: In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[13]
-
Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[14]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of a metabolic activation system (S9), and for a longer period (continuous treatment for 1.5-2 normal cell cycle lengths) without S9.
-
After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Cells are harvested, fixed, and stained.
-
-
Evaluation: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.[15][16]
OECD 474: Mammalian Erythrocyte Micronucleus Test
This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Test System: Laboratory rodents, typically mice or rats.
-
Procedure:
-
Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
The collected cells are smeared onto slides, stained, and analyzed for the presence of micronuclei in immature (polychromatic) erythrocytes.
-
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induced chromosomal damage.[17][18]
Potential Mechanism of Action and Signaling Pathways
As an alkylating agent, this compound is presumed to exert its potential toxicity through the covalent modification of cellular macromolecules, primarily DNA.[19] This DNA damage can trigger a complex cellular response aimed at maintaining genomic integrity.
DNA Damage and Repair
Alkylating agents can add alkyl groups to various sites on DNA bases. This can lead to base mispairing during DNA replication, single-strand breaks, and, in the case of bifunctional alkylating agents, interstrand crosslinks.[17] The cell employs several DNA repair pathways to counteract this damage, including:
-
Base Excision Repair (BER): This pathway is the primary mechanism for repairing small DNA lesions, such as those caused by alkylating agents.[15][18]
-
Mismatch Repair (MMR): This system recognizes and corrects base mispairs that can arise from alkylation damage.[19]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of more severe DNA damage, such as double-strand breaks, which can be a secondary consequence of alkylation damage.[17]
DNA Damage Response Signaling
The presence of DNA damage activates a sophisticated signaling network known as the DNA Damage Response (DDR). Key players in this pathway include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12][20][21]
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. download.basf.com [download.basf.com]
- 4. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. falseguridad.com [falseguridad.com]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. TRIETHYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. How cells detect, mend DNA damage may improve chemotherapy – WashU Medicine [medicine.washu.edu]
- 15. pnas.org [pnas.org]
- 16. osha.gov [osha.gov]
- 17. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Triethylene Glycol Dimethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the solubility of triethylene glycol dimethanesulfonate in various organic solvents. This compound (TGDMS), an alkylating agent with potential applications in pharmaceutical development, presents a critical need for well-characterized solubility data to inform formulation, delivery, and preclinical studies. This document summarizes available qualitative solubility information, presents quantitative data for the structurally similar compound busulfan as a valuable reference, and details a robust experimental protocol for the precise determination of TGDMS solubility. A visual workflow of this protocol is also provided to aid in experimental design and execution.
Solubility Profile of this compound
Currently, publicly available literature provides limited quantitative data on the solubility of this compound in a range of common organic solvents. However, qualitative descriptions of its solubility have been reported.
Qualitative Solubility Data
| Solvent | Solubility Description |
| Water | Soluble[1] |
| Chloroform | Sparingly Soluble[2] |
| Methanol | Slightly Soluble[2] |
| General Organic Solvents | Soluble[1] |
A Reference Point: Solubility of the Analogous Compound Busulfan
In the absence of extensive quantitative data for this compound, the solubility profile of its structural analog, busulfan (1,4-butanediol dimethanesulfonate), can serve as a useful reference for researchers. Busulfan is also an alkylating agent, and its solubility has been more extensively studied.
Quantitative Solubility of Busulfan in Various Organic Solvents
| Solvent | Solubility (mg/mL) | Solubility (mole fraction) at 303.15 K |
| Dimethyl Sulfoxide (DMSO) | ~16.7[3] | 4.591e-2[4] |
| Dimethylformamide (DMF) | ~16.7[3] | 3.966e-2[4] |
| N-Methyl-2-pyrrolidone (NMP) | 4.870e-2[4] | |
| Acetone | Sparingly Soluble[5] (2.4 g/100mL at 25°C)[6] | |
| Ethanol | Slightly Soluble[5] (0.1 g/100 mL)[6] | 1.423e-4[4] |
| Methanol | 3.787e-4[4] | |
| Ethyl Acetate | 2.090e-3[4] | |
| Methyl Acetate | 4.502e-3[4] | |
| n-Propanol | 6.680e-5[4] | |
| n-Butanol | 6.350e-5[4] | |
| n-Propyl Acetate | 1.367e-3[4] | |
| n-Butyl Acetate | 9.618e-4[4] | |
| 2-Methoxyethanol | 3.105e-3[4] | |
| 2-Ethoxyethanol | 1.280e-3[4] | |
| 2-Propoxyethanol | 6.930e-4[4] | |
| 2-Butoxyethanol | 5.219e-4[4] |
Note: The solubility of busulfan generally increases with temperature.[4]
Experimental Protocol for Determining this compound Solubility
To empower researchers to generate precise and reliable solubility data for this compound, a detailed experimental protocol based on the widely accepted shake-flask method is provided below.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Calibrated pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC-MS method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, this guide provides researchers with the available qualitative information and a practical framework for its experimental determination. By leveraging the provided protocol and the comparative data from the analogous compound busulfan, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts involving this promising compound. The generation and dissemination of such data will be invaluable to the broader scientific community.
References
The Strategic Application of CAS 80322-82-3 in Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 80322-82-3, chemically identified as Triethylene Glycol Dimethanesulfonate, is a key bifunctional linker utilized in the burgeoning field of targeted protein degradation.[][2][3] Specifically, it serves as a polyethylene glycol (PEG)-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[5] This technical guide delves into the core research applications of this compound, providing an in-depth overview of its role in PROTAC design, along with representative experimental protocols and data to illustrate its potential in drug discovery and development.
PROTACs are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[6] PEG linkers, such as those derived from this compound, are frequently employed to enhance solubility and provide synthetic flexibility.[5]
Core Application: A Flexible Linker in PROTAC Synthesis
This compound, also known by synonyms such as Ms-PEG4-Ms, serves as a hydrophilic and flexible linker in the modular assembly of PROTACs.[][2] The mesylate groups at both ends of the triethylene glycol chain are good leaving groups, allowing for facile nucleophilic substitution reactions to connect the POI-binding ligand and the E3 ligase-recruiting ligand. The PEG3 (three ethylene glycol units) backbone offers a balance of flexibility and length, which is crucial for the formation of a stable and productive ternary complex.[7]
The PROTAC Signaling Pathway and Mechanism of Action
The fundamental role of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby co-opting the cell's ubiquitin-proteasome system for targeted protein degradation. The workflow for evaluating the biological activity of a newly synthesized PROTAC is a multi-step process.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Representative Experimental Protocols
Protocol 1: Representative Synthesis of a PROTAC Using a PEG-based Linker
This protocol outlines a general two-step approach for synthesizing a PROTAC using a bifunctional PEG linker derived from a precursor like this compound. The dimethanesulfonate can be converted to other functional groups, such as an amine and a carboxylic acid, for subsequent coupling reactions.
Step 1: Synthesis of a Bifunctional PEG Linker
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Functionalization: React with sodium azide (NaN3) to introduce an azide group at one end. Subsequent reduction (e.g., with H2, Pd/C) will yield an amine. The other mesylate group can be hydrolyzed to a hydroxyl group and then oxidized to a carboxylic acid.
-
Purification: The resulting bifunctional linker (e.g., amino-PEG3-carboxylic acid) is purified by column chromatography.
Step 2: Sequential Coupling to POI and E3 Ligase Ligands
-
First Coupling: Dissolve the bifunctional PEG linker (1.0 eq) and the POI ligand (e.g., a kinase inhibitor with a free amine, 1.1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere for 4-6 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Purify the intermediate product (POI-linker) using preparative High-Performance Liquid Chromatography (HPLC).
-
Second Coupling: Dissolve the purified POI-linker (1.0 eq) and the E3 ligase ligand (e.g., pomalidomide with a suitable functional group, 1.1 eq) in anhydrous DMF. Use appropriate coupling chemistry (e.g., amide bond formation as described in step 1).
-
Final Purification and Characterization: Purify the final PROTAC using preparative HPLC. Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol 2: Biological Evaluation of PROTAC Activity by Western Blot
This protocol describes the assessment of a PROTAC's ability to induce the degradation of a target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Quantitative Data Summary
The following tables summarize representative data for PROTACs employing PEG4 linkers, which have a similar length and hydrophilicity to those derived from this compound. This data is intended to be illustrative of the impact of such linkers on PROTAC performance.[7][8]
Table 1: Representative Degradation Efficacy of PROTACs with Varying Linker Lengths
| PROTAC Target | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 12-atom (shorter) | MCF7 | >1000 | <20 | [8] |
| Estrogen Receptor α (ERα) | 16-atom (~PEG4) | MCF7 | 10 | >90 | [8] |
| Estrogen Receptor α (ERα) | 20-atom (longer) | MCF7 | 50 | ~80 | [8] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: General Physicochemical Property Comparison of PEG vs. Alkyl Linkers in PROTACs
| Property | PEG Linker | Aliphatic Alkyl Linker | Rationale |
| Aqueous Solubility | Enhanced | Reduced | The ether oxygens in the PEG chain can form hydrogen bonds with water. |
| Cell Permeability | Generally Favorable | Can be higher due to increased lipophilicity | A balance between hydrophilicity and lipophilicity is key for optimal permeability. |
| Metabolic Stability | Generally Good | Can be susceptible to oxidation | The ether linkages in PEG are relatively stable. |
| Flexibility | High | High (can be tuned) | Both provide conformational flexibility for ternary complex formation. |
Conclusion
This compound (CAS 80322-82-3) is a valuable chemical tool for the construction of PROTACs. Its PEG3 backbone provides the necessary flexibility and hydrophilicity to facilitate the formation of a productive ternary complex, leading to efficient targeted protein degradation. While specific examples of PROTACs utilizing this exact linker and their associated in-depth biological data are not yet widely published, the representative protocols and data presented in this guide, based on closely related PEG linkers, provide a strong framework for its application in drug discovery. As the field of targeted protein degradation continues to evolve, the rational design of linkers using versatile building blocks like this compound will be paramount in developing the next generation of highly potent and selective therapeutics.
References
The Strategic Heart of Targeted Protein Degradation: A Guide to Flexible Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation. These bifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the core of every PROTAC lies a linker, a seemingly simple component that is, in fact, a critical determinant of the molecule's success. This technical guide delves into the multifaceted functions of flexible linkers in PROTAC design, offering insights into their optimization and the experimental methodologies used for their characterization.
The Crucial Role of the Linker in Ternary Complex Formation
A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The nature of this linker—its length, composition, rigidity, and attachment points—profoundly influences the geometry and stability of this complex, which in turn dictates the efficiency and selectivity of protein degradation.
The flexibility of the linker is a particularly critical parameter. A flexible linker can adopt multiple conformations, allowing it to optimally position the target protein and the E3 ligase for efficient ubiquitin transfer. This adaptability can help overcome potential steric hindrances and facilitate favorable protein-protein interactions within the ternary complex.
Key Properties of Flexible Linkers and Their Impact on PROTAC Activity
The design of a PROTAC linker is a multi-parameter optimization problem. Several key properties must be considered to achieve desired degradation activity.
Linker Length
The length of the linker is a fundamental parameter that directly impacts the distance between the target protein and the E3 ligase. An optimal linker length is crucial for the formation of a productive ternary complex. A linker that is too short may lead to steric clashes, preventing the complex from forming, while a linker that is too long might result in an unstable complex with reduced ubiquitination efficiency.
Linker Composition
The chemical composition of the linker influences its physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker compositions include polyethylene glycol (PEG), alkyl chains, and alkynes. PEG linkers, for instance, are often employed to enhance the solubility and pharmacokinetic properties of PROTACs. The choice of linker composition can also affect the conformational flexibility of the molecule.
Attachment Points
The points at which the linker is attached to the target-binding and E3-binding ligands are critical. Different attachment points can lead to distinct orientations of the two proteins within the ternary complex, significantly impacting degradation efficiency. Systematic exploration of various attachment points is often a key step in PROTAC optimization.
Quantitative Analysis of Linker Effects on PROTAC Performance
The optimization of linker properties is often guided by quantitative structure-activity relationship (SAR) studies. The following tables summarize key quantitative data from cited studies, illustrating the impact of linker modifications on PROTAC performance metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | PEG | 12 | 16 | >95 | |
| ARV-110 | Androgen Receptor | VHL | Alkyl | 14 | 1 | >95 | |
| dBET1 | BRD4 | CRBN | PEG | 16 | 4 | >90 |
Table 1: Impact of Linker Length and Type on PROTAC Potency and Efficacy. This table showcases how variations in linker length and composition for different PROTACs targeting distinct proteins influence their degradation capabilities.
| PROTAC Variant | Linker Modification | DC50 Change | Dmax Change | Rationale | Reference |
| Compound 5 | Shortened PEG linker | 5-fold increase | No significant change | Suboptimal ternary complex geometry | |
| Compound 8 | Alkyl to PEG linker | 2-fold decrease | 10% increase | Improved solubility and cell permeability | |
| Compound 12 | Altered attachment point | 10-fold decrease | No significant change | More favorable protein-protein interactions |
Table 2: Effects of Specific Linker Modifications on PROTAC Activity. This table provides a comparative analysis of how discrete changes to the linker can significantly alter the degradation profile of a PROTAC.
Experimental Protocols for Characterizing Linker Function
A suite of biophysical and cell-based assays is employed to evaluate the impact of linker design on PROTAC function.
Ternary Complex Formation Assays
Objective: To assess the formation and stability of the ternary complex.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilize the biotinylated E3 ligase on a streptavidin-coated SPR sensor chip.
-
Inject the PROTAC at various concentrations over the chip surface to measure the binding affinity to the E3 ligase.
-
In a subsequent step, inject the target protein in the presence of a saturating concentration of the PROTAC to measure the formation of the ternary complex.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein enhances the binding of the other. An α value greater than 1 signifies positive cooperativity.
Ubiquitination Assays
Objective: To measure the E3 ligase-mediated ubiquitination of the target protein.
Methodology: In Vitro Ubiquitination Assay
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at a range of concentrations.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody specific to the target protein.
Cellular Degradation Assays
Objective: To quantify the degradation of the target protein in a cellular context.
Methodology: Western Blotting or In-Cell Western
-
Culture cells to an appropriate confluency.
-
Treat the cells with the PROTAC at various concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the protein bands.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be calculated.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in PROTAC development.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Triethylene Glycol Dimethanesulfonate Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC is composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation. This document provides detailed protocols for the synthesis of PROTACs using triethylene glycol dimethanesulfonate as a versatile, electrophilic PEG linker. The methodology is based on sequential nucleophilic substitution reactions, offering a straightforward approach to PROTAC assembly.
Introduction
PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins. The mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
The linker connecting the two ligands plays a crucial role in the stability and geometry of the ternary complex. Triethylene glycol-based linkers are popular due to their hydrophilicity, which can improve the physicochemical properties of the resulting PROTAC. This compound is a commercially available, bifunctional electrophile where the mesylate groups serve as excellent leaving groups for nucleophilic substitution reactions. This allows for the sequential attachment of a POI ligand and an E3 ligase ligand, both containing suitable nucleophilic functional groups (e.g., amines, phenols, or thiols).
Signaling Pathway and Experimental Workflow
The synthesis of a PROTAC using this compound follows a logical workflow, beginning with the selection of appropriate POI and E3 ligase ligands, followed by a two-step sequential alkylation, and concluding with purification and characterization of the final PROTAC.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
The signaling pathway exploited by the synthesized PROTAC involves hijacking the ubiquitin-proteasome system (UPS) to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Reaction conditions may require optimization for specific substrates.
Protocol 1: Synthesis of Ligand-Linker Intermediate (Mono-alkylation)
This protocol describes the reaction of a nucleophilic POI ligand with this compound. An excess of the linker is used to favor mono-alkylation.
-
Materials:
-
POI ligand with a nucleophilic handle (e.g., POI-NH₂) (1.0 eq)
-
This compound (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the base (DIPEA or K₂CO₃) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-alkylated product and consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated ligand-linker intermediate.
-
Protocol 2: Synthesis of the Final PROTAC (Second Alkylation)
This protocol details the reaction of the purified ligand-linker intermediate with the E3 ligase ligand.
-
Materials:
-
Purified Ligand-Linker Intermediate (from Protocol 1) (1.0 eq)
-
E3 ligase ligand with a nucleophilic handle (e.g., E3-OH) (1.2 eq)
-
Anhydrous DMF or Acetonitrile
-
Cesium Carbonate (Cs₂CO₃) or another suitable base (3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the E3 ligase ligand in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base and stir for 15 minutes at room temperature.
-
Add a solution of the ligand-linker intermediate in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work up the reaction as described in Protocol 1 (Step 7).
-
Purify the final PROTAC using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Protocol 3: Characterization of the Final PROTAC
-
LC-MS Analysis:
-
Confirm the identity and purity of the final PROTAC.
-
Dissolve a small sample in a suitable solvent (e.g., DMSO or methanol).
-
Analyze using an LC-MS system equipped with a C18 column.
-
The expected mass of the PROTAC should be observed. Purity should be >95% for biological assays.
-
-
NMR Spectroscopy:
-
Confirm the structure of the final PROTAC.
-
Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the proposed structure, showing signals for the POI ligand, the E3 ligase ligand, and the triethylene glycol linker.
-
Protocol 4: Western Blot for Protein Degradation
This protocol is to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the percentage of protein remaining relative to the vehicle control against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Data Presentation
The following tables provide representative data for PROTACs with short PEG linkers. The actual performance of a PROTAC synthesized with a this compound linker would need to be determined experimentally.
Table 1: Physicochemical Properties of a Representative PROTAC
| Property | Value |
| Molecular Weight | 800-1000 Da |
| Calculated logP | 3.0 - 5.0 |
| Polar Surface Area | 150-200 Ų |
| Purity (by HPLC) | >95% |
Table 2: In Vitro Degradation Profile of a Representative PROTAC
| PROTAC Concentration | % POI Degradation (Dₘₐₓ) |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
| 1 µM | 95% |
| 10 µM | 90% (Hook Effect) |
Table 3: Summary of Biological Activity for a Representative PROTAC
| Parameter | Value |
| DC₅₀ | 25 nM |
| Dₘₐₓ | 95% |
| Cell Viability (IC₅₀) | >10 µM |
Conclusion
The use of this compound as a linker provides a convenient and efficient method for the synthesis of PROTACs. The sequential nucleophilic substitution strategy allows for the modular assembly of the final molecule. The protocols and data presented here serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for therapeutic applications. The flexibility and hydrophilicity of the triethylene glycol linker are expected to contribute favorably to the physicochemical and biological properties of the resulting PROTACs.
Application Notes & Protocol: Amide Coupling with a Triethylene Glycol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol (TEG) linkers are frequently utilized in bioconjugation and drug development to connect molecules of interest, such as proteins, peptides, or small molecule drugs. These linkers can enhance solubility, reduce aggregation, and provide spatial separation between the conjugated entities. A common and stable linkage is the amide bond.
It is a frequent misconception that triethylene glycol dimethanesulfonate is a direct precursor for amide coupling. This molecule is a potent alkylating agent, where the mesylate groups are excellent leaving groups for nucleophilic substitution reactions with amines, leading to the formation of secondary or tertiary amines, not amides.
To form a stable amide bond incorporating a TEG linker, a TEG derivative containing a carboxylic acid moiety is required. This carboxylated TEG can then be activated and coupled with a primary or secondary amine to yield the desired amide conjugate. This document provides a detailed protocol for the amide coupling reaction between an amine-containing compound and a mono-carboxy-terminated triethylene glycol derivative using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling chemistry.
Experimental Protocol
This protocol details the coupling of a generic amine (R-NH₂) with a mono-carboxy-terminated triethylene glycol.
Materials:
-
Mono-carboxy-terminated triethylene glycol (HOOC-(CH₂)₂-O-(CH₂CH₂O)₂-CH₂CH₂-OH)
-
Amine-containing compound (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reagent Preparation:
-
Dissolve the mono-carboxy-terminated triethylene glycol (1.0 eq) in anhydrous DMF (to make a 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the amine-containing compound (R-NH₂) (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture. This is to neutralize the hydrochloride salt of EDC if used, and to maintain a basic pH.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials (amine and carboxylic acid) and the appearance of a new, less polar spot corresponding to the amide product will indicate reaction completion.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide-linked TEG conjugate.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data
The following table summarizes representative quantitative data for the amide coupling reaction. Yields are highly dependent on the specific amine substrate used.
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| Carboxy-TEG | 1.0 eq | Limiting reagent |
| Amine (R-NH₂) | 1.1 eq | |
| EDC | 1.2 eq | Coupling agent |
| HOBt | 1.2 eq | Additive to suppress side reactions |
| DIPEA | 3.0 eq | Base |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Temperature | 0 °C to RT | |
| Reaction Time | 12 - 24 hours | Monitored by TLC |
| Typical Results | ||
| Yield | 60 - 90% | Dependent on the amine substrate |
| Purity | >95% | After chromatographic purification |
Visualizations
Caption: Experimental workflow for amide coupling of a carboxy-terminated TEG.
Application Notes and Protocols for Triethylene Glycol Dimethanesulfonate as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethanesulfonate is a homobifunctional crosslinking agent characterized by a flexible, hydrophilic triethylene glycol (PEG3) spacer. The terminal mesylate groups are excellent leaving groups, making this reagent highly reactive towards nucleophiles such as thiols and amines. This reactivity profile makes it a valuable tool in bioconjugation and, most notably, in the field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. Triethylene glycol-based linkers, including the dimethanesulfonate derivative, offer key advantages such as enhanced solubility and the necessary flexibility to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2]
Applications
The primary application of this compound in research and drug development is as a flexible linker in the synthesis of PROTACs.[3][4] Its key functionalities include:
-
PROTAC Synthesis: It serves as a hydrophilic and flexible spacer to connect a POI ligand and an E3 ligase ligand. The length and flexibility of the PEG3 linker are crucial for optimizing the orientation and proximity of the POI and E3 ligase to ensure efficient ubiquitination.[5][6]
-
Bioconjugation: The dimethanesulfonate groups can react with primary amines (e.g., lysine residues on a protein) or thiols (e.g., cysteine residues) to form stable covalent bonds, enabling the crosslinking of proteins or the conjugation of small molecules to proteins.[7][8]
Physicochemical and Biological Properties of PEG Linkers in PROTACs
The incorporation of a triethylene glycol linker significantly influences the properties of a PROTAC. The following tables summarize the impact of PEG linkers on key parameters.
Table 1: Impact of PEG Linkers on Physicochemical Properties of PROTACs
| Property | Alkyl Linker (Representative) | PEG Linker (Representative) | Rationale for Change |
| Lipophilicity (cLogP) | High | Lower | The ether oxygens in the PEG chain increase polarity and reduce lipophilicity. |
| Topological Polar Surface Area (TPSA) | Lower | Higher | The oxygen atoms in the PEG linker contribute to a larger polar surface area. |
| Aqueous Solubility | Low | High | Increased polarity and hydrogen bonding capacity with water enhances solubility.[2] |
Table 2: Impact of PEG Linker Length on PROTAC Biological Activity (Illustrative Data for a BRD4 Degrader)
| PROTAC with PEG Linker Length | DC50 (nM) | Dmax (%) | Rationale |
| 2 PEG Units | >1000 | <20 | Insufficient length may cause steric hindrance, preventing stable ternary complex formation. |
| 3 PEG Units (e.g., Triethylene Glycol) | 50 | >90 | Optimal length and flexibility for productive ternary complex formation. |
| 5 PEG Units | 250 | 75 | A linker that is too long may lead to non-productive ternary complex conformations. |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Signaling Pathway and Mechanism of Action
The use of this compound as a linker in a PROTAC directly impacts the ubiquitin-proteasome pathway. By facilitating the formation of a ternary complex, the PROTAC hijacks this cellular machinery to induce the degradation of a specific target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where this compound is used to link a POI ligand containing a free amine and an E3 ligase ligand containing a free thiol.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine (POI-NHR)
-
E3 ligase ligand with a thiol group (E3-SH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Potassium carbonate (K2CO3)
-
Solvents for purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Silica gel for column chromatography
-
Reverse-phase HPLC system for final purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Synthesis of the POI-Linker Intermediate
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-NHR (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Slowly add the this compound solution to the POI-NHR solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the POI-linker-mesylate intermediate.
Step 2: Synthesis of the Final PROTAC
-
In a dry round-bottom flask under an inert atmosphere, dissolve the E3-SH ligand (1.0 eq) in anhydrous DMF.
-
Add a mild base such as potassium carbonate (K2CO3) (2.0 eq) to deprotonate the thiol. Stir for 30 minutes at room temperature.
-
Dissolve the purified POI-linker-mesylate intermediate (1.1 eq) from Step 1 in anhydrous DMF.
-
Slowly add the intermediate solution to the E3-thiolate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous work-up as described in Step 1.
-
Purify the crude final PROTAC by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting
This protocol is used to quantify the reduction in the level of the target protein following treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable bifunctional crosslinking agent for researchers in drug discovery, primarily serving as a flexible and hydrophilic linker in the synthesis of PROTACs. Its properties can be leveraged to enhance the solubility and efficacy of these novel therapeutic agents. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs incorporating this type of linker. Successful application of these methods will aid in the development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS#:19249-03-7 | Triethylene glycol bis(p-toluenesulfonate) | Chemsrc [chemsrc.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Triethylene Glycol Dimethanesulfonate in Drug Delivery
Introduction
Triethylene glycol dimethanesulfonate (TEG-DMS) is a bifunctional molecule featuring a flexible, hydrophilic triethylene glycol core flanked by two reactive methanesulfonyl (mesylate) groups. While the broader class of poly(ethylene glycol) (PEG) derivatives is widely used to create drug delivery vehicles such as hydrogels and nanoparticles, the specific application of TEG-DMS is more specialized. Its primary role in modern drug development is as a flexible linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][2][3]
PROTACs are not drug delivery systems in the traditional sense of being carriers or vehicles; rather, they are a novel therapeutic modality. A PROTAC is a heterobifunctional molecule designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy disease-causing proteins.[4][5] The TEG-DMS serves as a key building block for the linker that connects the two active ends of a PROTAC.
These notes will detail the application of this compound as a linker in PROTACs, providing protocols for synthesis and characterization, and visualizing the relevant biological pathways and experimental workflows.
Part 1: Physicochemical Properties and Role as a PROTAC Linker
This compound's structure makes it an effective bifunctional electrophile. The mesylate groups are excellent leaving groups, readily undergoing nucleophilic substitution reactions with moieties such as amines (-NH2) or thiols (-SH) present on other molecules. This reactivity is harnessed to covalently link a target protein ligand to an E3 ubiquitin ligase ligand, forming the complete PROTAC molecule.
The triethylene glycol portion of the linker confers several advantageous properties that are critical for PROTAC function:
-
Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.[6]
-
Flexibility: The linker provides rotational freedom, allowing the two ends of the PROTAC to optimally orient themselves to form a stable and productive ternary complex with the target protein and the E3 ligase.[4]
-
Length: The length of the linker is a critical parameter that must be optimized to ensure the correct spatial arrangement for efficient ubiquitination. PEG chains offer a straightforward way to modulate this length.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80322-82-3 | [7] |
| Molecular Formula | C₈H₁₈O₈S₂ | [7] |
| Molecular Weight | 306.35 g/mol | [7] |
| Appearance | Colorless Oily Matter | |
| Functional Groups | 2x Methanesulfonyl (Mesylate) Esters | |
| Reactivity | Electrophile; Alkylating Agent | [8][9] |
Part 2: PROTAC Mechanism of Action and Relevant Signaling Pathway
PROTACs operate by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[10]
Part 3: Experimental Protocols
The following protocols provide a generalized workflow for the synthesis and evaluation of a PROTAC using this compound as the linker.
Protocol 1: Synthesis of a PROTAC using TEG-DMS
This protocol describes a two-step nucleophilic substitution to conjugate an amine-containing POI ligand and an amine-containing E3 ligase ligand.
Materials:
-
This compound (TEG-DMS)
-
POI Ligand with a primary or secondary amine (POI-NH₂)
-
E3 Ligase Ligand with a primary or secondary amine (E3-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel, magnetic stirrer, and standard glassware
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Synthesis of Monosubstituted Intermediate (POI-Linker-OMs)
-
Under an inert atmosphere, dissolve the POI-NH₂ (1.0 equivalent) in anhydrous DMF.
-
Add an excess of TEG-DMS (5.0-10.0 equivalents) to the solution. This excess favors monosubstitution.
-
Add DIPEA (2.0 equivalents) to act as a non-nucleophilic base to scavenge the methanesulfonic acid byproduct.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS, looking for the disappearance of the POI-NH₂ starting material and the appearance of the desired monosubstituted product mass.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product using flash column chromatography or preparative HPLC to isolate the POI-NH-TEG-OMs intermediate.
-
Confirm the structure of the intermediate by LC-MS and ¹H NMR.
Step 2: Synthesis of the Final PROTAC Molecule
-
Under an inert atmosphere, dissolve the purified POI-NH-TEG-OMs intermediate (1.0 equivalent) in anhydrous DMF.
-
Add the E3 Ligase Ligand (E3-NH₂) (1.2 equivalents).
-
Add DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 50-80 °C and stir for 24-48 hours. The second substitution is typically slower than the first.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity (>95%).
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to determine if the synthesized PROTAC can induce the degradation of the target protein in a cellular context.
Materials:
-
Relevant human cell line expressing the POI.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer buffer, and electrophoresis equipment.
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with serially diluted concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control well.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Part 4: Data Presentation and Expected Results
Quantitative data is essential for optimizing PROTAC design. The linker plays a crucial role in determining the efficacy of the final molecule.
Table 2: Representative Data from PROTAC Evaluation
This table shows example data that would be generated from a Western blot experiment to characterize a new PROTAC. DC₅₀ represents the concentration at which 50% of the target protein is degraded, while Dₘₐₓ is the maximum percentage of degradation observed.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₐₚₚ, 10⁻⁶ cm/s) |
| PROTAC-1 | TEG | 12 | 50 | 95 | 5.2 |
| PROTAC-2 | TEG | 15 (TEG-DMS based) | 15 | 98 | 4.8 |
| PROTAC-3 | TEG | 18 | 45 | 90 | 4.1 |
| PROTAC-4 | Alkyl Chain | 15 | 120 | 85 | 8.9 |
Data are hypothetical and for illustrative purposes only.
The results would typically show that an optimal linker length exists for maximum efficacy (e.g., PROTAC-2). Linkers that are too short or too long can fail to induce a stable ternary complex, leading to a decrease in degradation.[2] The composition (e.g., hydrophilic TEG vs. hydrophobic alkyl) also significantly impacts performance by affecting both ternary complex formation and physicochemical properties like permeability.[4][6]
References
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to incorporating Triethylene glycol dimethanesulfonate into peptides.
Due to the hazardous nature of Triethylene glycol dimethanesulfonate as a reactive alkylating agent, providing a detailed step-by-step protocol for its incorporation into peptides falls outside of safe laboratory guidelines. Alkylating agents are capable of reacting with biological molecules and require specialized handling and safety precautions.
However, for educational and safety purposes, this document provides an overview of the chemical principles involved, potential applications, and critical safety information relevant to researchers and drug development professionals.
Chemical Principles of this compound in Bioconjugation
This compound is a homobifunctional crosslinking agent. Its reactivity stems from the two methanesulfonate (mesylate) leaving groups. These groups can be displaced by nucleophiles, such as the side chains of certain amino acids, forming stable covalent bonds.
Key Reactive Amino Acid Residues:
-
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and readily reacts with alkylating agents.
-
Histidine: The imidazole ring of histidine can be alkylated.
-
Lysine: The primary amine (-NH2) of the lysine side chain can also act as a nucleophile.
-
N-terminus: The free alpha-amine group at the N-terminus of a peptide is a potential site for alkylation.
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate and specificity of the reaction are influenced by factors such as pH, temperature, and the specific peptide sequence.
General Reaction Scheme
The following diagram illustrates the general mechanism of a peptide's nucleophilic side chain reacting with this compound.
Caption: General reaction of a peptide with this compound.
Potential Applications in Research and Drug Development
Bifunctional linkers, such as this compound, are utilized in various bioconjugation applications. The flexible triethylene glycol spacer can influence the properties of the resulting conjugate.
-
Peptide-Drug Conjugates (PDCs): These linkers can be used to attach cytotoxic drugs to targeting peptides.[1] The peptide directs the drug to a specific site, such as a tumor, potentially increasing efficacy and reducing side effects.[1]
-
Probing Protein Interactions: By crosslinking peptides or proteins that are in close proximity, these reagents can help elucidate protein-protein interactions and quaternary structures.
-
Biomaterial Functionalization: Peptides can be attached to surfaces or polymers to create functionalized biomaterials for applications in tissue engineering or diagnostics.
Critical Safety and Handling Precautions
This compound is an alkylating agent and should be handled with extreme caution. Alkylating agents are often classified as hazardous drugs due to their potential to be carcinogenic, teratogenic, or have other toxic effects.[2][3]
Engineering Controls:
-
Ventilation: All work with this compound should be performed in a certified chemical fume hood, a Class II biological safety cabinet (BSC), or a compounding aseptic containment isolator (CACI).[4][5] This is to prevent inhalation of any dust or aerosols.[4]
-
Designated Area: A specific area should be designated for handling hazardous drugs to minimize the risk of cross-contamination.[5]
Personal Protective Equipment (PPE):
-
Gloves: Use chemotherapy-rated gloves and consider double-gloving.[5] Gloves should be changed regularly and immediately if contaminated.
-
Gown: A disposable gown made of a low-permeability fabric should be worn.[2]
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.[5] A face shield should be used if there is a risk of splashing.[5]
-
Respiratory Protection: In the case of a spill or when working outside of a ventilated enclosure, a NIOSH-certified respirator may be required.[6] Surgical masks do not offer adequate protection.[5]
Waste Disposal and Spill Management:
-
Waste: All contaminated materials (gloves, gowns, vials, etc.) must be disposed of as hazardous waste according to institutional and regulatory guidelines.[2]
-
Spills: Spill kits specifically designed for hazardous drugs must be readily available.[4] All personnel should be trained in the proper procedures for cleaning up spills.[3]
The following diagram outlines a logical workflow for safely handling hazardous chemical reagents.
Caption: Workflow for safe handling of hazardous chemical reagents.
Analytical Techniques for Characterization
After a conjugation reaction, it is essential to purify and thoroughly characterize the resulting peptide conjugate. A suite of analytical techniques is typically employed for this purpose.[7]
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To separate the peptide conjugate from unreacted peptide, linker, and other impurities.[8][9] Can also be used to assess purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate, thereby verifying the successful incorporation of the linker.[8][10] Can also be used for sequence analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the conjugate, including the site of linker attachment.[9][10] |
| Circular Dichroism (CD) Spectroscopy | To assess the secondary structure of the peptide after modification to ensure it has not been adversely affected.[10][11] |
| Amino Acid Analysis | To confirm the amino acid composition of the purified conjugate. |
This information is intended for educational and safety awareness purposes only. The handling of potent alkylating agents requires specialized training and adherence to strict safety protocols. Always consult your institution's environmental health and safety department before working with such chemicals.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. www3.paho.org [www3.paho.org]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ashp.org [ashp.org]
- 7. Control Strategies and Analytical Test Methods for Peptide-Conjugates (On-Demand) [usp.org]
- 8. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsra.net [ijsra.net]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Triethylene Glycol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethanesulfonate is a versatile bifunctional electrophile widely employed in chemical synthesis. Its two primary methanesulfonyl esters serve as excellent leaving groups in nucleophilic substitution reactions, making it a valuable building block for the construction of a diverse array of molecules. This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, azides, thiols, and phenoxides. The conditions outlined herein are designed to be a starting point for reaction optimization and can be adapted to a range of substrates.
General Reaction Scheme
The fundamental reaction involves the displacement of the methanesulfonate groups by a nucleophile. Depending on the stoichiometry and the nature of the nucleophile, either mono- or di-substitution products can be obtained. When a dinucleophile is used, macrocyclization can be achieved.
Application Notes & Protocols for Protein PEGylation with Triethylene Glycol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for the PEGylation of proteins using triethylene glycol dimethanesulfonate. This homobifunctional crosslinker offers a distinct approach to protein modification, enhancing therapeutic properties such as circulatory half-life, stability, and solubility while potentially reducing immunogenicity.
Principle of the Reaction
This compound is a bifunctional alkylating agent. The methanesulfonate (mesylate) groups are excellent leaving groups, susceptible to nucleophilic attack by specific amino acid residues on the protein surface. This results in the formation of a stable covalent bond. As a homobifunctional linker, this compound can react at both ends, potentially leading to intramolecular crosslinks, intermolecular crosslinks (dimerization or aggregation), or, under optimized conditions, mono-PEGylation where one end of the linker attaches to the protein and the other end can be subsequently modified or remain hydrolyzed.
The primary targets for alkylation by sulfonate esters on proteins are nucleophilic amino acid residues. Based on studies with analogous bifunctional alkyl sulfonates like busulfan, the likely targets include:
-
Histidine: The imidazole ring is a strong nucleophile.
-
Aspartic Acid & Glutamic Acid: The carboxylate side chains can act as nucleophiles.
-
Cysteine: The thiol group is a potent nucleophile.[1]
-
Lysine: The ε-amino group is a primary amine and a potential nucleophile.
-
N-terminal α-amino group: Another primary amine available for reaction.
The reaction conditions, particularly pH, will influence the relative reactivity of these residues.
Data Presentation: Key Experimental Parameters
Successful PEGylation requires careful optimization of reaction conditions. The following table summarizes key parameters and suggested starting ranges for the PEGylation of proteins with this compound.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction efficiency but may also promote intermolecular crosslinking. |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | Optimization is critical to achieve the desired degree of PEGylation and minimize aggregation. A higher excess may be needed for less concentrated protein solutions. |
| Reaction Buffer | Phosphate buffer, HEPES buffer | Should be free of extraneous nucleophiles (e.g., Tris). |
| pH | 7.0 - 8.5 | A slightly alkaline pH facilitates the deprotonation of amino groups, enhancing their nucleophilicity. The optimal pH will depend on the target residue and protein stability. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can help minimize protein degradation and non-specific reactions. |
| Reaction Time | 1 to 24 hours | The optimal time depends on the reactivity of the protein and the desired level of modification. Monitoring the reaction over time is recommended. |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Added to terminate the reaction by consuming unreacted linker. |
Experimental Protocols
This section details the methodology for the PEGylation of a protein with this compound, followed by purification and characterization of the conjugate.
3.1. Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)
-
Dialysis tubing or centrifugal ultrafiltration devices
-
Analytical instruments (SDS-PAGE, HPLC, Mass Spectrometer)
3.2. Detailed Experimental Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.
-
-
Linker Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). The linker is susceptible to hydrolysis, so fresh preparation is crucial.
-
-
PEGylation Reaction:
-
Add the calculated volume of the linker stock solution to the protein solution to achieve the desired linker-to-protein molar ratio (e.g., 20:1).
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at the chosen temperature (e.g., room temperature) with gentle stirring for a predetermined time (e.g., 2-4 hours). It is advisable to take aliquots at different time points to monitor the reaction progress.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30-60 minutes at room temperature to ensure all unreacted linker is consumed.
-
-
Purification of the PEGylated Protein:
-
The primary purification goal is to remove unreacted linker, quenching reagent, and to separate the PEGylated protein from the unmodified protein and any aggregates.
-
Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from the smaller unreacted linker and quenching molecules.
-
Ion-Exchange Chromatography (IEX): Since PEGylation can shield the surface charges of the protein, IEX can be used to separate proteins based on their degree of PEGylation.[2][3]
-
Dialysis/Ultrafiltration: Can be used to remove small molecule impurities but may not efficiently separate unmodified from PEGylated protein.
-
3.3. Characterization of the PEGylated Protein
A combination of analytical techniques is essential to characterize the resulting PEGylated protein mixture.
| Analytical Technique | Purpose |
| SDS-PAGE | To qualitatively assess the increase in molecular weight, indicating successful PEGylation, and to visualize the distribution of different PEGylated species (mono-, di-, etc.). |
| Size-Exclusion Chromatography (SEC-HPLC) | To quantify the amount of monomeric PEGylated protein and detect the presence of aggregates. |
| Ion-Exchange Chromatography (IEX-HPLC) | To separate and quantify different PEGylated species based on changes in surface charge. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise molecular weight of the PEGylated protein, confirming the number of attached PEG linkers. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified. |
Visualization of Experimental Workflow
Caption: Experimental workflow for protein PEGylation.
Signaling Pathway Diagram: Mechanism of Action
Caption: Nucleophilic substitution mechanism.
References
Application Notes and Protocols for Hydrogel Formation Using Triethylene Glycol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. The properties of a hydrogel are largely determined by the polymer backbone and the crosslinking agent used to form the network structure.
Triethylene glycol dimethanesulfonate (TEG-DMS) is a homobifunctional crosslinking agent. The molecule consists of a flexible and hydrophilic triethylene glycol spacer, which imparts favorable properties to the resulting hydrogel, such as increased water content and biocompatibility. The two terminal methanesulfonate (mesylate) groups are excellent leaving groups, making them highly reactive towards nucleophilic functional groups present on various polymers. This reactivity allows for the formation of stable covalent crosslinks under relatively mild conditions.
These application notes provide a comprehensive guide to the use of this compound as a crosslinker for the formation of hydrogels with polymers containing nucleophilic functional groups, such as primary amines, thiols, and hydroxyls.
Principle of Crosslinking
The crosslinking mechanism of this compound involves the nucleophilic substitution of the methanesulfonate groups by nucleophiles present on the polymer chains. The lone pair of electrons on the nucleophilic atom (e.g., the nitrogen of an amine group) attacks the carbon atom adjacent to the sulfonate ester. This results in the displacement of the methanesulfonate group and the formation of a stable covalent bond between the polymer and the triethylene glycol spacer. Since TEG-DMS has two such reactive groups, it can link two different polymer chains or two different points on the same chain, leading to the formation of a three-dimensional hydrogel network.
The efficiency of the crosslinking reaction is dependent on several factors, including the nucleophilicity of the functional groups on the polymer, the pH of the reaction medium, the reaction temperature, and the concentration of both the polymer and the crosslinker. For instance, primary amines are generally more nucleophilic at a pH above their pKa, where they are in a deprotonated state.
Applications
Hydrogels crosslinked with this compound are suitable for a variety of applications in drug development and biomedical research:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, from small molecules to large biologics, and release them in a sustained manner. The release kinetics can be tuned by modulating the crosslinking density.
-
Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, providing a microenvironment conducive to the regeneration of tissues such as cartilage, skin, and bone.
-
3D Cell Culture: The ability to encapsulate cells within a biocompatible and hydrated 3D environment makes these hydrogels excellent platforms for creating more physiologically relevant cell culture models for drug screening and biological studies.
Experimental Protocols
The following are generalized protocols for the formation of hydrogels using this compound with different types of polymers. Note: These are starting points, and optimization of parameters such as polymer concentration, crosslinker concentration, pH, and reaction time is highly recommended for specific applications.
Protocol 1: Chitosan-Based Hydrogel Formation
This protocol describes the formation of a hydrogel by crosslinking chitosan, a polysaccharide rich in primary amine groups, with this compound.
Materials:
-
Chitosan (low molecular weight, degree of deacetylation > 85%)
-
This compound (TEG-DMS)
-
Acetic acid (0.1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of chitosan powder in 10 mL of 0.1 M acetic acid.
-
Stir the solution at room temperature until the chitosan is completely dissolved (this may take several hours).
-
-
Crosslinking Reaction:
-
Adjust the pH of the chitosan solution to approximately 6.0-6.5 by slowly adding 1 M NaOH solution while stirring. This increases the nucleophilicity of the amine groups.
-
Prepare a stock solution of TEG-DMS in a suitable solvent (e.g., DMSO or water, depending on solubility and desired final concentration).
-
Add the desired amount of TEG-DMS to the chitosan solution. The final concentration of TEG-DMS can be varied (e.g., 0.5-5% w/w relative to chitosan) to control the crosslinking density.
-
Stir the mixture vigorously for 5-10 minutes to ensure homogeneous mixing.
-
-
Hydrogel Casting and Gelation:
-
Pipette the mixture into the desired molds.
-
Allow the gelation to proceed at room temperature or at 37°C. Gelation time will vary depending on the concentrations and pH (typically from 30 minutes to several hours).
-
-
Washing and Equilibration:
-
Once the hydrogels are formed, carefully remove them from the molds.
-
Immerse the hydrogels in a large volume of PBS (pH 7.4) to wash away any unreacted crosslinker and byproducts.
-
Change the PBS solution several times over 24-48 hours until the pH of the washing solution stabilizes at 7.4.
-
Protocol 2: Hyaluronic Acid-Based Hydrogel Formation
This protocol describes the crosslinking of hyaluronic acid, a polysaccharide with hydroxyl groups, with this compound. The reaction with hydroxyl groups is generally slower than with amines and often requires more alkaline conditions.
Materials:
-
Hyaluronic acid (sodium hyaluronate)
-
This compound (TEG-DMS)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M - 1 M)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Molds for hydrogel casting
Procedure:
-
Hyaluronic Acid Solution Preparation:
-
Prepare a 1-2% (w/v) hyaluronic acid solution by dissolving the required amount in deionized water or PBS.
-
Stir the solution at room temperature until fully hydrated and dissolved.
-
-
Crosslinking Reaction:
-
Adjust the pH of the hyaluronic acid solution to a basic pH (e.g., pH 9-11) using NaOH solution. This deprotonates the hydroxyl groups, increasing their nucleophilicity.
-
Add the desired amount of TEG-DMS to the hyaluronic acid solution.
-
Stir the mixture thoroughly.
-
-
Hydrogel Casting and Gelation:
-
Cast the mixture into molds.
-
Incubate at a controlled temperature (e.g., 37°C or 50°C) to facilitate the crosslinking reaction. Gelation may take several hours to overnight.
-
-
Washing and Neutralization:
-
After gelation, immerse the hydrogels in PBS (pH 7.4).
-
The PBS will neutralize the hydrogel and wash out unreacted reagents. Change the PBS solution multiple times over 48 hours.
-
Data Presentation
The following tables summarize hypothetical quantitative data for hydrogels prepared using this compound. These values are illustrative and will vary based on the specific experimental conditions.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties (Chitosan-TEG-DMS Hydrogel)
| TEG-DMS Concentration (% w/w to Chitosan) | Gelation Time (minutes) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 0.5 | 120 | 1500 ± 150 | 5 ± 1 |
| 1.0 | 60 | 1000 ± 100 | 15 ± 3 |
| 2.5 | 30 | 600 ± 50 | 35 ± 5 |
| 5.0 | < 15 | 350 ± 30 | 70 ± 8 |
Swelling Ratio = ((W_swollen - W_dry) / W_dry) * 100%
Table 2: In Vitro Drug Release from Hyaluronic Acid-TEG-DMS Hydrogels
| Hydrogel Formulation | Drug Loaded | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| 1% HA, 1% TEG-DMS | Doxorubicin | 35 ± 4 | 75 ± 6 |
| 1% HA, 3% TEG-DMS | Doxorubicin | 20 ± 3 | 55 ± 5 |
| 2% HA, 1% TEG-DMS | Doxorubicin | 30 ± 4 | 70 ± 5 |
| 2% HA, 3% TEG-DMS | Doxorubicin | 15 ± 2 | 50 ± 4 |
Visualizations
Caption: Experimental workflow for hydrogel formation.
Caption: Crosslinking mechanism of TEG-DMS with polymers.
Solid-Phase Synthesis of PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3] This catalytic mechanism presents a powerful and selective strategy in drug discovery, enabling the targeting of proteins previously deemed "undruggable".
The linker is a pivotal element in PROTAC design, significantly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[1][6] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC development due to their capacity to improve aqueous solubility, enhance pharmacokinetic profiles, and offer synthetic versatility for optimizing linker length.[1][6][7]
Solid-phase synthesis provides a streamlined and efficient methodology for the rapid assembly of PROTAC libraries.[1][3] This technique involves immobilizing one of the PROTAC components onto a solid support, followed by the sequential addition of the linker and the second ligand.[2] This approach simplifies purification by allowing the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents being easily washed away.[3][8]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][3][5][9]
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC with a PEG linker generally follows a modular and sequential process. The workflow begins with the selection and preparation of a suitable solid support (resin). One of the ligands, typically the E3 ligase ligand, is then coupled to the resin. This is followed by the deprotection of the ligand and the subsequent coupling of the PEG linker. After another deprotection step, the second ligand (POI ligand) is attached. Finally, the completed PROTAC is cleaved from the solid support, purified, and characterized.
Caption: General workflow for solid-phase PROTAC synthesis.
Detailed Experimental Protocols
This section provides a general protocol for the solid-phase synthesis of a PROTAC, exemplified by the construction of a molecule targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase using a PEG linker.[1]
Materials:
-
Resin: Rink Amide resin or pre-loaded E3 ligase ligand resin.[1]
-
E3 Ligase Ligand: Pomalidomide or Thalidomide derivative with a suitable functional group for attachment to the resin or linker.[1][10]
-
PEG Linker: Fmoc-NH-PEGn-COOH (e.g., n=2, 4, 6, 8, 12).[1]
-
POI Ligand: A ligand for the target protein with a carboxylic acid or amine functionality for coupling.[1]
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).[11]
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide).[1][11]
-
Solvents: DMF, DCM (Dichloromethane), Methanol.[11]
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), and 2.5% water.[1][3]
-
Purification: Reverse-phase HPLC system.[1]
-
Characterization: LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) instruments.[1][3]
Protocol:
Step 1: Resin Preparation and E3 Ligase Ligand Loading
-
Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.[1]
-
Drain the DMF.
-
To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.[1]
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 2 equivalents), HATU (2 eq.), and DIPEA (4 eq.) in DMF.[1]
-
Add the solution to the deprotected resin.
-
Shake the reaction mixture at room temperature for 4 hours.[1]
-
Wash the resin as described in Step 1.4.
Step 2: PEG Linker Coupling
-
Deprotect the Fmoc group on the coupled E3 ligase ligand as described in Step 1.3.
-
Dissolve the Fmoc-NH-PEGn-COOH linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.[1]
-
Add the solution to the resin and shake at room temperature for 4 hours.[1]
-
Wash the resin as described in Step 1.4.
Step 3: POI Ligand Coupling
-
Deprotect the Fmoc group on the PEG linker as described in Step 1.3.
-
Dissolve the carboxylic acid-functionalized POI ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.[1]
-
Add the solution to the resin and shake at room temperature for 16 hours.[1]
-
Wash the resin as described in Step 1.4 and dry under vacuum.[1]
Step 4: Cleavage from Resin
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[1][3]
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.[3][12]
-
Filter the resin and collect the filtrate.[3]
Step 5: Purification and Characterization
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.[1][2][3]
-
Purify the crude product by preparative reverse-phase HPLC.[1][2]
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[1][3]
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data for the solid-phase synthesis of PROTACs. Note that yields and biological data are representative and can vary depending on the specific ligands, linker length, and experimental conditions.[1]
Table 1: Representative Yields for Solid-Phase PROTAC Synthesis
| Step | Product | Starting Material | Reagents | Reaction Time | Typical Yield (%) |
| 1 | Resin-E3 Ligand | Rink Amide Resin | Pomalidomide derivative, HATU, DIPEA | 4 hours | >95% (loading) |
| 2 | Resin-E3-PEGn | Resin-E3 Ligand | Fmoc-NH-PEGn-COOH, HATU, DIPEA | 4 hours | 85-95% |
| 3 | Resin-E3-PEGn-POI | Resin-E3-PEGn | POI-COOH, HATU, DIPEA | 16 hours | 70-90% |
| 4 | Crude PROTAC | Resin-PROTAC | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 hours | 60-80% |
| 5 | Purified PROTAC | Crude PROTAC | RP-HPLC | - | 30-50% (overall) |
Table 2: Representative Biological Activity of a BRD4-Targeting PROTAC
| PROTAC Construct | Linker Length (n) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| JQ1-PEG4-Pomalidomide | 4 | 50 | 85 |
| JQ1-PEG8-Pomalidomide | 8 | 15 | 95 |
| JQ1-PEG12-Pomalidomide | 12 | 25 | 90 |
¹DC₅₀: Concentration for 50% maximal degradation. ²Dₘₐₓ: Maximum percentage of degradation.
Troubleshooting Common Issues in Solid-Phase PROTAC Synthesis
The successful synthesis of PROTACs via solid-phase methods can sometimes be challenging. Low yields or impure products can arise from various factors. A logical approach to troubleshooting is essential for optimizing the synthesis.
Caption: A logical workflow for troubleshooting low yield or purity.
Conclusion
Solid-phase synthesis, in conjunction with the use of PEG linkers, provides a robust and efficient platform for the discovery and development of novel PROTACs.[1] The methodologies outlined in these application notes offer a foundational framework for researchers to synthesize and evaluate their own PROTAC molecules. The ability to rapidly generate libraries of PROTACs with varying linker lengths allows for the systematic optimization of their degradation efficacy and other pharmacological properties, thereby accelerating the identification of potent and selective protein degraders for therapeutic applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the yield of reactions with Triethylene glycol dimethanesulfonate.
Welcome to the technical support center for reactions involving Triethylene glycol dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (TREG-DMS) is a bifunctional alkylating agent. It possesses two mesylate groups, which are excellent leaving groups in nucleophilic substitution (SN2) reactions. This property makes it a valuable reagent for crosslinking, macrocyclization (e.g., synthesis of crown ethers and cryptands), and as a linker in the synthesis of more complex molecules, such as PROTACs.[1]
Q2: I am getting a low yield in my reaction with this compound. What are the common causes?
Low yields in reactions with TREG-DMS can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction rate and yield.
-
Side Reactions: Competing reactions such as elimination and intermolecular polymerization are common culprits.
-
Reagent Purity and Handling: The purity of TREG-DMS, the nucleophile, and the solvent is crucial. TREG-DMS is susceptible to hydrolysis.
-
Inefficient Nucleophilic Attack: The strength and concentration of the nucleophile play a key role in the success of the substitution reaction.
Q3: What are the most common side reactions observed with this compound?
The primary side reactions include:
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Intermolecular Polymerization: This occurs when the bifunctional TREG-DMS reacts with multiple nucleophile molecules, leading to the formation of long polymer chains instead of the desired product. This is particularly prevalent in macrocyclization reactions at high concentrations.
-
Elimination Reactions: While less common with primary mesylates, under strongly basic conditions and elevated temperatures, elimination reactions can occur, leading to the formation of unsaturated byproducts.
-
Hydrolysis: The mesylate groups can be hydrolyzed by water, leading to the formation of the unreactive triethylene glycol. It is crucial to use anhydrous conditions.
Q4: How can I favor intramolecular cyclization over intermolecular polymerization when synthesizing macrocycles?
To promote the desired intramolecular reaction, the principle of high dilution is employed. By carrying out the reaction at very low reactant concentrations, the probability of one end of the TREG-DMS molecule reacting with the other end of the same nucleophilic partner is increased relative to reacting with a different molecule. A slow, dropwise addition of the reactants to a large volume of solvent is a common strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (hydrolysis of TREG-DMS).2. Insufficiently strong base to deprotonate the nucleophile.3. Incorrect solvent choice.4. Reaction temperature is too low. | 1. Use freshly opened or properly stored TREG-DMS. Ensure all reagents and solvents are anhydrous.2. Use a stronger base (e.g., NaH, KH) or ensure the chosen base is appropriate for the pKa of the nucleophile.3. Use a polar aprotic solvent like acetonitrile, DMF, or THF to enhance the nucleophilicity of the anionic nucleophile.[2]4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A typical range is 50-100 °C.[3] |
| Formation of Polymeric Byproducts | High reactant concentration favoring intermolecular reactions. | 1. Employ high-dilution conditions by slowly adding the reactants to a large volume of solvent.2. For macrocyclizations, consider using a template ion (e.g., K⁺ in crown ether synthesis) to pre-organize the linear precursor into a cyclic conformation.[2] |
| Presence of Elimination Byproducts | 1. Sterically hindered nucleophile.2. Excessively high reaction temperature or overly strong, non-nucleophilic base. | 1. If possible, use a less sterically hindered nucleophile.2. Optimize the reaction temperature and consider using a nucleophilic base or a milder base. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials.2. Formation of closely related byproducts.3. Contamination from the base or its salts. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider adding a slight excess of one reagent if the other is more valuable.2. Utilize column chromatography with an appropriate solvent system for purification. For specific products like crown ethers, complexation with a suitable salt (e.g., acetonitrile complex of 18-crown-6) can aid in purification.[4]3. Perform an aqueous workup to remove inorganic salts before chromatographic purification. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for reactions analogous to those with this compound.
Table 1: Synthesis of 18-Crown-6 using a Triethylene Glycol Derivative
| Parameter | Value/Reagent | Rationale | Reported Yield | Reference |
| Diol | Triethylene glycol | Precursor providing part of the crown ether backbone. | 38-44% | [4] |
| Alkylating Agent | 1,2-bis(2-chloroethoxy)ethane | Provides the remaining part of the crown ether backbone. | [4] | |
| Base | Potassium Hydroxide (KOH) | Deprotonates the diol and provides the K⁺ template ion. | [4] | |
| Solvent | Tetrahydrofuran (THF) | A common polar aprotic solvent for this reaction. | [4] | |
| Temperature | Reflux (approx. 66 °C in THF) | Provides sufficient energy for the reaction to proceed. | [4] | |
| Reaction Time | 18-24 hours | To ensure the reaction goes to completion. | [4] |
Table 2: Synthesis of Azide-Terminated Poly(ethylene glycol) via a Mesylate Intermediate
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Hydroxyl-terminated PEG | 1. Mesyl chloride, Et₃N2. Sodium azide (NaN₃) | 1. Dichloromethane (CH₂Cl₂)2. Ethanol | 1. -10 °C2. Reflux | 1. Not specified2. Not specified | up to 97% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Diamine (Macrocyclization)
This protocol is adapted from procedures for the synthesis of diaza-crown ethers.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two addition funnels, add the calculated volume of anhydrous solvent (e.g., acetonitrile or THF) to achieve high dilution (final reactant concentration of approximately 0.01-0.05 M).
-
Reagent Preparation: Prepare two separate solutions: one of this compound in the anhydrous solvent and another of the diamine and a suitable base (e.g., K₂CO₃) in the same solvent.
-
Reaction Execution: Heat the solvent in the reaction flask to reflux. Simultaneously, add the two reagent solutions dropwise to the refluxing solvent over a period of 6-8 hours using the addition funnels.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.
Protocol 2: Synthesis of a Diazido-Triethylene Glycol Derivative
This protocol is based on the high-yield synthesis of azide-terminated PEGs.[5]
-
Mesylation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.2 equivalents). To this solution, add methanesulfonyl chloride (MsCl) (2.2 equivalents) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup of Mesylate: Wash the reaction mixture sequentially with cold water, dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dimesylate.
-
Azidation: Dissolve the crude dimesylate in ethanol. Add sodium azide (NaN₃) (2.5 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux and stir for 24 hours.
-
Workup and Purification: Cool the reaction mixture and filter to remove any solids. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the diazido product.
Visualizations
Caption: Experimental workflow for a typical macrocyclization reaction.
Caption: Factors influencing the yield of reactions.
References
- 1. US5247078A - Synthesis of diaza crown ethers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Triethylene glycol dimethanesulfonate in reaction media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues of Triethylene Glycol Dimethanesulfonate in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
This compound is a sulfonate ester of triethylene glycol. It is a colorless to light yellow liquid or oily substance. Based on its structure and data from similar compounds, it is expected to be soluble in a range of organic solvents. PEG-based compounds, which are structurally related, are highly soluble in many organic solvents, including dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] They can also be dissolved in alcohols (methanol, ethanol), and tetrahydrofuran (THF), often with gentle heating.[1] For the closely related Diethylene Glycol Dimethanesulfonate, solubility has been noted in chloroform and ethyl acetate.[2]
Q2: I am observing an oily residue or incomplete dissolution of this compound in my reaction. What are the likely causes?
Low solubility of this compound in a chosen reaction medium can be attributed to several factors:
-
Solvent Polarity Mismatch: The polarity of the solvent may not be optimal for dissolving the moderately polar this compound.
-
Low Temperature: The dissolution of many organic compounds, including those with PEG-like structures, is an endothermic process and is favored by higher temperatures.
-
Concentration Exceeds Solubility Limit: The amount of this compound being added to the solvent may be higher than its saturation point at that specific temperature.
-
Slow Dissolution Rate: Even in a suitable solvent, the rate of dissolution can be slow, especially for viscous compounds or at lower temperatures.[2]
Q3: Are there any safety precautions I should take when handling this compound and its solutions?
Yes, appropriate safety measures should always be followed. Sulfonate esters can be reactive. It is recommended to handle this compound in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.
Troubleshooting Guide for Low Solubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: The compound is not dissolving completely or is forming a separate phase.
Initial Assessment Workflow
Caption: Troubleshooting workflow for initial solubility issues.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Solvent Selection | Review the polarity of your reaction solvent. For this compound, polar aprotic solvents are generally a good starting point. | The principle of "like dissolves like" suggests that a solvent with a similar polarity to the solute will be most effective. |
| 2. Temperature Increase | Gently warm the mixture. For many PEG-related compounds, heating to 40-50°C can significantly improve solubility.[1] | Dissolution is often an endothermic process, and increasing the kinetic energy of the solvent molecules can overcome the lattice energy of the solute. |
| 3. Concentration Adjustment | If possible, try using a lower concentration of this compound in your reaction. | The amount of solute may be exceeding its solubility limit in the given volume of solvent at that temperature. |
| 4. Co-solvent Addition | Introduce a small amount of a co-solvent in which this compound is highly soluble. | A co-solvent can modify the overall polarity of the reaction medium, making it more favorable for the solute. |
| 5. Mechanical Agitation | Utilize techniques like sonication or vigorous stirring. | Mechanical energy can help to break down solute aggregates and increase the surface area available for solvation. |
Issue 2: The compound dissolves initially but precipitates out over time or upon addition of other reagents.
Precipitation Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Analyze Solvent Environment Change | Consider if the addition of other reagents is changing the polarity of the reaction mixture, making it less favorable for the dissolved this compound. | The introduction of non-polar reagents can decrease the overall polarity of the solvent system, causing a more polar solute to precipitate. |
| 2. Maintain Consistent Temperature | Ensure the reaction temperature is maintained at a level where the compound is soluble. | A drop in temperature can lead to the solution becoming supersaturated, resulting in precipitation. |
| 3. Optimize Reagent Addition | If precipitation occurs upon adding a specific reagent, try adding it more slowly or in a diluted form. Alternatively, consider adding the this compound solution to the other reagent. | This can prevent localized high concentrations that may trigger precipitation. |
Data Presentation
Qualitative Solubility of Glycol Dimethanesulfonates
| Solvent | Predicted Solubility | Rationale/Comments |
| Dimethylformamide (DMF) | High | Polar aprotic solvent, generally good for PEG-like compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective for a wide range of organic molecules.[1] |
| Acetonitrile | Moderate to High | Polar aprotic solvent, but may be less effective than DMF or DMSO for some PEG derivatives. |
| Tetrahydrofuran (THF) | Moderate | Less polar than DMF/DMSO, but often a suitable solvent for PEG compounds, especially with heating.[1] |
| Dichloromethane (DCM) | Moderate to High | Good solvent for many organic compounds, including PEG derivatives.[1] |
| Chloroform | Moderate to High | Similar to DCM, and known to dissolve Diethylene Glycol Dimethanesulfonate.[2] |
| Ethyl Acetate | Moderate | Known to dissolve Diethylene Glycol Dimethanesulfonate.[2] |
| Water | Low to Moderate | The parent triethylene glycol is water-soluble, but the bulky, less polar mesylate groups will likely reduce water solubility. |
| Hexane | Low | Non-polar solvent, unlikely to be effective. |
| Toluene | Low to Moderate | Aromatic solvent, may have some solvating power but likely less than polar aprotic solvents. |
Note: "High" indicates that it is likely to dissolve at a concentration relevant for most synthetic reactions (e.g., >100 mg/mL). "Moderate" suggests solubility in the range of 10-100 mg/mL. "Low" indicates poor solubility (<10 mg/mL). These are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents to be tested (e.g., DMF, DMSO, Acetonitrile, THF, Dichloromethane)
-
Small vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Hot plate with a water bath
Methodology:
-
Add approximately 10 mg of this compound to a vial.
-
Add 0.1 mL of the test solvent to the vial.
-
Cap the vial and vortex for 30 seconds at room temperature.
-
Observe for complete dissolution.
-
If not fully dissolved, add another 0.1 mL of the solvent and vortex again. Repeat until a total of 1 mL of solvent has been added.
-
If the compound is still not dissolved, gently warm the vial in a water bath (e.g., to 40-50°C) for a few minutes and observe any changes in solubility.
-
Record your observations for each solvent.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound for use in a reaction where it has limited solubility in the primary reaction solvent.
Materials:
-
This compound
-
A highly effective solubilizing solvent (co-solvent), e.g., DMF or DMSO.
-
The primary reaction solvent.
-
Volumetric flasks and pipettes.
Methodology:
-
Accurately weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a minimal amount of the co-solvent (e.g., DMF or DMSO) to just dissolve the compound. Use sonication or gentle warming if necessary.
-
Once completely dissolved, slowly add the primary reaction solvent to the flask while stirring or swirling.
-
Continue adding the primary solvent until the final desired volume and concentration are reached.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Signaling Pathway and Logical Relationship Diagrams
Solubility Influencing Factors
Caption: Key factors influencing the solubility of a compound.
References
Optimizing PROTAC Linker Length for Enhanced Protein Degradation: A Technical Support Center
Welcome to the Technical Support Center for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the design and evaluation of PROTACs.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a practical question-and-answer format.
Question 1: My PROTAC demonstrates strong binary binding to both the target protein and the E3 ligase, but it fails to induce significant protein degradation. What are the potential linker-related issues?
Answer: This is a common challenge in PROTAC development and often points to suboptimal formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical determinant in this assembly.[1][2] Potential linker-related causes and troubleshooting steps include:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][2][3] Conversely, a linker that is too long or overly flexible may lead to an unstable or non-productive ternary complex where ubiquitination sites are not accessible.[1][2][3]
-
Troubleshooting: Synthesize a library of PROTACs with systematically varied linker lengths. This can be achieved by adding or removing units like polyethylene glycol (PEG) or alkyl chains to identify the optimal length for your system.[2]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that its surface lysines are out of reach for the E2 ubiquitin-conjugating enzyme.[1]
-
Troubleshooting: Experiment with linkers of varying rigidity. A more rigid linker, incorporating elements like piperazine or piperidine rings, might better pre-organize the PROTAC for a productive conformation.[3]
-
-
Poor Physicochemical Properties: The linker's composition can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][4]
Question 2: I'm observing a pronounced "hook effect" with my PROTAC, where degradation efficiency diminishes at higher concentrations. How can linker optimization help?
Answer: The "hook effect" is an inherent characteristic of PROTACs where high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex, thus reducing degradation efficacy.[1][2] Linker design can significantly mitigate this phenomenon:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[4][5]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[1] This can lead to a more stable complex and a less pronounced hook effect.[1]
Question 3: My PROTAC is potent in biochemical assays but shows poor activity in cells. What linker-related factors should I consider?
Answer: This discrepancy often points to issues with the PROTAC's ability to reach and engage its target within a cellular environment.
-
Cell Permeability: The overall physicochemical properties of the PROTAC, heavily influenced by the linker, may prevent it from efficiently crossing the cell membrane.
-
Metabolic Instability: The linker may be susceptible to enzymatic degradation within the cell.[4]
-
Troubleshooting: Analyze the metabolic stability of your PROTAC in cell lysates or microsomes. Replace metabolically labile motifs (e.g., esters) with more robust ones (e.g., amides, ethers).[7]
-
Question 4: Altering the linker length leads to a complete loss of activity. What could be the reason?
Answer: A complete loss of activity upon linker modification suggests that the original linker was optimal for forming a productive ternary complex, and the new lengths are prohibitive.
-
Troubleshooting:
-
Re-evaluate Attachment Points: The choice of where the linker connects to the warhead and the E3 ligase ligand is crucial.[1][] These "exit vectors" should be at solvent-exposed positions that do not interfere with binary binding.[1] Analysis of co-crystal structures can guide the selection of attachment points.[1]
-
Fine-tune Linker Length: Even a change of a few atoms can drastically alter the geometry of the ternary complex.[7] It is advisable to synthesize a focused library of PROTACs with smaller incremental changes in linker length around the initial active compound.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a PROTAC?
There is no universal "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[1] A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the proteins together for ubiquitination.[9][10] A common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., ranging from 2 to 10 atoms or longer using PEG or alkyl chains) and assess their degradation efficiency.[1]
Q2: What are the most common types of linkers used in PROTACs?
The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[11]
-
PEG Linkers: These are known to enhance water solubility and can improve cell permeability.[1]
-
Alkyl Chains: These provide more rigidity compared to PEG linkers.[3]
-
Hybrid Linkers: Combining elements of both PEG and alkyl chains, or incorporating other functionalities like alkynes or heterocycles (e.g., piperazine, piperidine), can offer a balance of desired properties.[4][11]
Q3: How does linker composition, beyond length, influence PROTAC performance?
Linker composition is a critical factor that affects a PROTAC's solubility, cell permeability, and metabolic stability.[2][4] For instance, incorporating hydrophilic elements like PEG can improve aqueous solubility, while more rigid structures can enhance conformational stability.[4] The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, degradation efficiency.[4]
Q4: What are some key experiments to assess the effectiveness of a new PROTAC linker?
A comprehensive evaluation of a new PROTAC linker involves a series of assays:[2]
-
Binary Binding Assays (e.g., SPR, ITC): To confirm that the PROTAC can bind to both the target protein and the E3 ligase independently.[5]
-
Cellular Degradation Assays (e.g., Western Blot, In-Cell Western): To quantify the extent of target protein degradation in a cellular context.[12]
-
Ternary Complex Formation Assays (e.g., SPR, Co-IP, NanoBRET, AlphaLISA): To directly measure the formation of the Target-PROTAC-E3 Ligase complex.[7][12][13]
-
In Vitro Ubiquitination Assays: To confirm that the formed ternary complex is productive and leads to the ubiquitination of the target protein.[1][14]
-
Cell Permeability Assays (e.g., PAMPA, Caco-2): To assess the ability of the PROTAC to cross the cell membrane.[2][15]
-
Target Engagement Assays (e.g., CETSA, NanoBRET): To verify that the PROTAC is binding to its intended target inside the cells.[12]
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific target and E3 ligase system. The following tables provide examples from published studies, illustrating how degradation potency (DC₅₀) and maximal degradation (Dmax) can vary with linker length and composition.
Table 1: Effect of PEG Linker Length on BRD4 Degradation [10]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | 50 | >90 |
| PROTAC B | PEG | 12 | 10 | >95 |
| PROTAC C | PEG | 16 | 25 | >90 |
Table 2: Effect of PEG Linker Length on ERα Degradation [10][16]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dmax (%) |
| PROTAC D | PEG | 9 | >1000 | <20 |
| PROTAC E | PEG | 12 | 500 | ~50 |
| PROTAC F | PEG | 16 | 100 | >80 |
| PROTAC G | PEG | 19 | 250 | ~60 |
Table 3: Effect of Linker Length on p38α Degradation [7][17]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) |
| NR-11a | Triazole-based | 10 | ~25 |
| NR-11b | Triazole-based | 13 | ~10 |
| NR-11c | Triazole-based | 16 | ~5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to HRP. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[12]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC₅₀ and Dmax values from a dose-response curve.[12]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique measures the binding kinetics and affinity of the interactions in real-time.
-
Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase (e.g., biotinylated E3 ligase on a streptavidin chip), onto the surface of a sensor chip.[2]
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, flow a solution of the PROTAC over the chip surface at various concentrations.[2]
-
Ternary Complex Analysis: To measure ternary complex formation, pre-incubate the PROTAC with the target protein and inject this mixture over the E3 ligase-immobilized surface. The resulting sensorgram will reflect the binding of the pre-formed Target-PROTAC complex to the E3 ligase.[5]
-
Cooperativity Calculation: Cooperativity (α) can be calculated using the formula: α = (Binary K₋ of PROTAC to E3) / (Ternary K₋ of Target-PROTAC to E3). An alpha value > 1 indicates positive cooperativity.[5]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the ternary complex is productive and leads to the ubiquitination of the target protein.[14]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect polyubiquitin chains on the target protein.
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC linker optimization.
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A decision-making flowchart for troubleshooting common PROTAC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 7. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Triethylene Glycol (TEG)-Linked Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the purification of compounds containing a Triethylene Glycol (TEG) linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying compounds with a TEG linker?
The main challenge stems from the physicochemical properties of the TEG linker itself. TEG linkers impart high polarity and hydrophilicity to molecules. This often results in a complex and heterogeneous mixture post-synthesis, which can include unreacted starting materials, the desired product, multi-substituted species, and positional isomers.[1][2] Separating these closely related species is difficult because the TEG chain can lead to only slight differences in properties used for fractionation.[1] Additionally, the high polarity can cause issues like streaking and poor separation during standard chromatography.[3]
Q2: My TEG-linked compound is streaking badly on a silica gel column. Why is this happening and what can I do?
Streaking on silica gel (normal-phase chromatography) is a common problem for highly polar compounds like those containing TEG linkers.[3] This occurs because the polar TEG chain interacts very strongly with the polar silica stationary phase. This strong interaction can lead to slow, uneven movement up the column. Conventional solvent systems like ethyl acetate/methanol may move the compound, but often result in broad fractions and streaking.[3]
To resolve this, you can try:
-
Using a more polar mobile phase: Systems like chloroform/methanol or dichloromethane/methanol can sometimes result in tighter bands, though separation from similar impurities might still be poor.[3]
-
Modifying the solvent system: A slow gradient of 1-10% using a 1:1 mixture of ethanol/isopropanol in chloroform has been reported to provide better separation for PEG-containing compounds than methanol-based systems.[3]
-
Switching the stationary phase: Consider using a less polar stationary phase (like C18 for reverse-phase) or a specialized phase for polar compounds (like diol or amino-bonded silica).[4][5]
Q3: When should I choose Reverse-Phase HPLC instead of normal-phase chromatography?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent alternative when normal-phase chromatography fails, especially for highly polar compounds.[][7] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7]
Consider using RP-HPLC when:
-
Your compound is highly water-soluble.
-
You observe significant streaking or irreversible binding on silica gel.
-
You need to separate your TEG-linked product from less polar impurities. In reverse-phase, your polar product will elute earlier than non-polar impurities.[8]
-
You require higher resolution to separate closely related species, such as positional isomers.[]
Q4: My compound is not retained on a C18 column during RP-HPLC. What are my options?
If your TEG-containing compound is extremely polar, it may not be sufficiently retained even on a standard C18 reverse-phase column, eluting in the void volume. In this situation, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[9] HILIC uses a polar stationary phase (like silica, amide, or amino-bonded phases) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9] This technique is specifically designed for the separation of very polar and hydrophilic compounds that are poorly retained in reverse-phase chromatography.[9]
Q5: Is recrystallization a good purification strategy for TEG-linked compounds?
Recrystallization can be a very effective and scalable method for purifying nonvolatile organic solids, provided your compound is a solid at room temperature.[10] The success of recrystallization depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature.[10][11]
Many TEG-linked compounds are viscous oils or low-melting solids due to the flexible nature of the TEG chain, which can make crystallization challenging. If your compound is an oil, chromatography is a more appropriate purification method.
Q6: How can I characterize my final TEG-linked compound to confirm its identity and purity?
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.
-
¹H NMR Spectroscopy: This is crucial for confirming the structure. The repeating ethylene glycol units of the TEG linker typically show characteristic signals around 3.5-3.7 ppm.[12][13] Integration of these peaks relative to signals from other parts of your molecule can confirm the presence of the linker.
-
¹³C NMR Spectroscopy: The carbon signals for the ethylene glycol units usually appear around 70 ppm.[12]
-
Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the final compound.[14] TEG-containing compounds often ionize well, showing adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). For quantitative analysis, LC-MS or GC-MS can be employed, sometimes requiring derivatization to improve volatility and detection.[15][16]
Troubleshooting Guides
Problem: Poor Separation or Streaking in Normal-Phase (Silica Gel) Chromatography
| Possible Cause | Solution |
| Compound is too polar for the mobile phase | Increase the polarity of the mobile phase gradually. For example, increase the percentage of methanol in a DCM/MeOH system. Be aware that high concentrations of methanol (>10%) can dissolve silica gel. |
| Strong interaction with silica | Consider adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to block active sites on the silica. |
| Inappropriate solvent system | Switch to an alternative solvent system. A 1:1 mixture of Ethanol/Isopropanol in Chloroform or Dichloromethane can offer different selectivity compared to Methanol-based systems.[3] |
| Overloading the column | Reduce the amount of crude material loaded onto the column. For difficult separations, a loading of 1-2% of the silica gel weight is recommended. |
| Column was packed poorly | Ensure the column is packed uniformly without any cracks or channels. A wet slurry packing method is generally preferred. |
Problem: Low Compound Recovery from a Chromatography Column
| Possible Cause | Solution |
| Irreversible binding to the stationary phase | This is common with highly polar compounds on silica gel. Switch to a less polar stationary phase (e.g., reverse-phase C18) or a more inert phase (e.g., alumina). |
| Compound is unstable on the column | Some compounds can degrade on acidic silica gel. Use a deactivated stationary phase, such as neutral alumina, or add a modifier like triethylamine to the mobile phase to neutralize the silica surface. |
| Compound precipitation on the column | Ensure the compound is fully soluble in the mobile phase. If precipitation occurs at the point of loading, dissolve the sample in a stronger solvent before loading, but use a minimal volume. |
Data Presentation: Chromatography Solvent Systems
The choice of chromatographic method is dictated by the polarity of the TEG-linked compound.
| Technique | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order | Best Suited For |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) | Least polar compounds elute first.[17] | Less polar TEG-conjugates or when separating from highly polar impurities. |
| Reverse Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/MeOH) | Most polar compounds elute first.[8] | Most TEG-linked compounds, especially those that are water-soluble.[7] |
| HILIC | Polar (e.g., Silica, Amide) | Polar (High % Organic + Aqueous) | Least polar compounds elute first. | Very polar TEG-linked compounds that are not retained in reverse phase.[9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol provides a general framework for purifying TEG-linked compounds on silica gel.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system. The ideal system should give your target compound an Rf value of ~0.2-0.3 and show good separation from impurities.[3] Test solvent systems such as Dichloromethane/Methanol, Chloroform/Ethanol/Isopropanol, or Ethyl Acetate/Methanol.
-
Column Packing: Prepare a glass column with silica gel (60 Å, 230-400 mesh). Pack the column using a wet slurry method with your chosen eluent to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH). If the product is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading). Add the sample to the top of the column.
-
Elution: Begin elution with your chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity. For example, start with 100% DCM and slowly increase the percentage of MeOH.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Single-Solvent Recrystallization
This method is applicable if the TEG-linked compound is a solid.[18]
-
Solvent Selection: Test the solubility of your crude solid in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not at room temperature.[10][11] Common solvents to test include ethyl acetate, isopropanol, ethanol, acetone, or mixtures like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves completely.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[19] Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[19]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for compounds containing a TEG linker.
Chromatography Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. mt.com [mt.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Triethylene glycol(112-27-6) 1H NMR spectrum [chemicalbook.com]
- 14. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Home Page [chem.ualberta.ca]
- 19. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Challenges in the Purification of Polar PEG-containing Molecules
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This comprehensive resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar polyethylene glycol (PEG)-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar PEG-containing molecules?
The core challenge in purifying PEGylated molecules stems from the heterogeneity of the reaction mixture.[1][2] The PEGylation process, which involves the covalent attachment of PEG to a molecule, often yields a complex mix of substances with only slight differences in their physicochemical properties. Key components of this mixture include:
-
Unreacted Molecule: The original, unmodified polar molecule.[2]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites, which can be particularly difficult to separate.[1][3]
-
Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[1][2]
The neutral and hydrophilic nature of the PEG polymer can mask the inherent properties of the parent molecule, making separation by traditional chromatographic methods challenging.
Q2: What are the most common purification techniques for polar PEG-containing molecules?
A multi-step approach combining different chromatography techniques is often necessary to achieve high purity.[4] The most widely used methods leverage differences in molecular size, charge, and hydrophobicity:
-
Size Exclusion Chromatography (SEC): This technique is highly effective for the initial bulk separation of larger PEGylated molecules from smaller unreacted PEG and the native molecule.[][6] It separates molecules based on their hydrodynamic radius.[7]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] The attachment of the neutral PEG chain can shield the charges on the molecule, altering its interaction with the IEX resin. This change allows for the separation of PEGylated products from unreacted starting materials and can also be used to separate species with different degrees of PEGylation.[6]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[] PEG itself possesses hydrophobic properties that can be exploited for separation from non-PEGylated molecules.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller polar molecules, RP-HPLC offers a high-resolution method for separating the more polar PEGylated product from potentially less polar starting materials.[6]
Q3: How can I monitor the success of the purification process?
Several analytical techniques are essential for assessing the purity and integrity of your final product:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) (for proteins): A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein on the gel.[6]
-
Mass Spectrometry (MS): Provides precise molecular weight information to confirm the degree of PEGylation and identify different species.
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC, IEX, or RP-HPLC can be used to assess the purity and heterogeneity of the sample.
-
UV-Vis Spectroscopy: To quantify the concentration of the purified molecule, especially if it contains a chromophore.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar PEG-containing molecules.
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated Conjugate and Unreacted Molecule/PEG | Inappropriate column choice (pore size). | Select a column with a suitable pore size that allows the larger conjugate to elute in the void volume while retaining the smaller molecules.[8] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[8] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure thorough column equilibration with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[8] |
| Protein precipitation on the column. | Verify the solubility of your PEGylated molecule in the chosen mobile phase. Adjusting the pH or ionic strength may be necessary.[8] | |
| Distorted Peak Shapes | Unwanted interactions with the stationary phase. | For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column and consider preconditioning the column.[8][9] |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated molecule and its interaction with the resin.[8] |
| Inappropriate salt gradient. | For molecules with small charge differences, a shallow salt gradient is often more effective than a step elution.[8] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | This can lead to lower retention of PEGylated forms. Consider using a resin with a more open pore structure. |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommendation |
| Poor Resolution | Inappropriate salt concentration. | The type and concentration of salt (e.g., ammonium sulfate) in the binding buffer are critical. The optimal concentration needs to be determined empirically.[8] |
| Weak hydrophobic interaction. | For molecules with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[8] |
Data Presentation
Comparison of Purification Techniques for PEGylated Molecules
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[1][] | Effective for removing unreacted PEG and native protein from larger conjugates.[1][] Generally mild conditions. | Poor resolution for species with similar sizes. Sample dilution occurs. | Initial bulk separation when the molecular weight of the product is significantly larger than the unreacted PEG.[3] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge.[] | Can separate species with different degrees of PEGylation.[6] High capacity. | The "charge shielding" effect of PEG can reduce binding and separation efficiency. | Separating mono-, di-, and multi-PEGylated species.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Can separate PEGylated from un-PEGylated species by exploiting the hydrophobicity of PEG.[6] | Relatively low capacity and resolution between adjacent peaks.[] | An orthogonal purification step to IEX, especially for proteins that are difficult to purify by IEX.[] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[3] | High resolution and purity are achievable.[3] Well-established for small molecules. | Can be time-consuming for large-scale purification. May cause denaturation of proteins. | High-purity separation of small to medium-sized batches, especially for separating products with a significant difference in hydrophobicity from the PEG linker.[3] |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated protein from unreacted protein and excess PEG.
Materials:
-
SEC column with appropriate pore size
-
HPLC or FPLC system
-
Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Crude PEGylation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will elute first, followed by the unreacted protein and then the smaller unreacted PEG.
-
Fraction Collection: Collect fractions as the components elute from the column, monitoring the separation by UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein. Pool the pure fractions.
Protocol 2: High-Resolution Purification of a PEGylated Small Molecule using Reversed-Phase HPLC (RP-HPLC)
Objective: To achieve high purity by separating the target PEGylated small molecule from unreacted starting materials and other impurities based on hydrophobicity.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 5-10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.[3]
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., a small amount of the initial mobile phase) and filter it through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.[3]
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical starting gradient could be 10% to 90% Mobile Phase B over 30-60 minutes. This gradient will need to be optimized for your specific compound.[3]
-
Fraction Collection: Collect fractions as the compounds elute, monitoring the separation by UV absorbance at a relevant wavelength.[3]
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.[3] Pool the pure fractions and remove the solvent (e.g., by lyophilization).
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of polar PEG-containing molecules.
Caption: Troubleshooting logic for poor separation in Ion Exchange Chromatography (IEX).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Strategies to minimize anionic depolymerization of PEG linkers during synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize anionic depolymerization of Poly(ethylene glycol) (PEG) linkers during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is anionic depolymerization of PEG, and what causes it?
A1: Anionic depolymerization, often called "unzipping," is a degradation pathway for PEG chains that occurs under basic conditions. The reaction is typically initiated by the deprotonation of a terminal hydroxyl group on the PEG chain. The resulting alkoxide can then attack the adjacent ether linkage, leading to the cleavage of an ethylene oxide monomer. This process can continue sequentially down the PEG chain, causing significant degradation of the linker. The core poly(ethylene glycol) chain, while generally stable, is susceptible to this form of degradation, particularly in the presence of strong bases or elevated temperatures.
Q2: My PEG linker appears to be degrading during a reaction involving a strong base. What are the signs of this?
A2: Degradation of your PEG linker can manifest in several ways. Analytically, you might observe a loss of the desired product peak and the appearance of multiple smaller, lower molecular weight peaks when analyzing your reaction mixture by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1][2] On a preparatory scale, this can lead to complex purification challenges and significantly lower yields of your target molecule. If the depolymerization is extensive, you may also notice changes in the physical properties of your reaction mixture, such as a decrease in viscosity.
Q3: Which reaction conditions are most likely to promote anionic depolymerization?
A3: The primary drivers of anionic depolymerization are strong bases and elevated temperatures. The combination of these two factors is particularly detrimental to PEG linker stability. Reactions that utilize strong bases for deprotonation, such as those in Williamson ether synthesis for stepwise PEG elongation, are at high risk if not properly controlled.[3] The specific base used, its concentration, the reaction temperature, and the duration of the reaction all play crucial roles in the extent of potential depolymerization.
Q4: How can I minimize or prevent this "unzipping" of my PEG linker?
A4: Several strategies can be employed to minimize anionic depolymerization:
-
Careful Selection of Base: Opt for milder bases when possible. The strength of the base is a critical factor. For instance, using potassium tert-butoxide at low temperatures is often preferred over stronger bases like sodium hydride at room temperature.
-
Temperature Control: Perform reactions at the lowest effective temperature.[4] Keeping the reaction chilled (e.g., 0°C or below) can significantly slow down the rate of the depolymerization side reaction.
-
Use of Protecting Groups: Employing appropriate protecting groups for the terminal hydroxyl groups of the PEG linker can prevent the initial deprotonation step that initiates depolymerization.[3][5] The choice of protecting group is critical and should be orthogonal to other functional groups in your molecule.[6][7]
-
Alternative Synthetic Routes: Consider synthetic strategies that avoid strongly basic conditions altogether. For example, "click chemistry" reactions or using pre-activated PEG linkers can be effective alternatives.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low yield of desired PEGylated product with multiple lower MW species observed by LC-MS. | Anionic depolymerization ("unzipping") of the PEG linker due to harsh basic conditions. | 1. Reduce Reaction Temperature: Immediately lower the reaction temperature. If possible, perform the reaction at or below 0°C. 2. Use a Milder Base: Substitute the strong base (e.g., NaH) with a less aggressive one (e.g., KHMDS, NaHMDS, or potassium tert-butoxide). 3. Change Solvent: Use a solvent that is less likely to promote depolymerization. 4. Protect the Terminal Hydroxyl: In future syntheses, use a suitable protecting group for the PEG's terminal hydroxyl group. |
| Inconsistent reaction outcomes and variable product purity. | Variability in reagent quality or reaction setup. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, as water can interfere with many base-mediated reactions. 2. Slow Reagent Addition: Add the base slowly to a cooled solution of the PEG linker to maintain temperature control and minimize localized heating. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions.[4] |
| Difficulty in purifying the final product due to a smear of PEG-related impurities. | Incomplete reaction and/or significant depolymerization. | 1. Optimize Stoichiometry: Carefully control the stoichiometry of the base to avoid a large excess. 2. Analytical Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions. 3. Alternative Purification: Explore alternative purification techniques such as size-exclusion chromatography (SEC) to separate the desired product from smaller degradation fragments.[1] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated PEGylation with Minimized Depolymerization
Objective: To perform a base-mediated conjugation to a PEG linker while minimizing the risk of anionic depolymerization.
Materials:
-
PEG linker with a terminal hydroxyl group
-
Substrate to be conjugated
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Potassium tert-butoxide)
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vessel with a magnetic stirrer and cooling bath
Procedure:
-
Dry the PEG linker under high vacuum for several hours to remove any residual water.
-
Set up the reaction vessel under an inert atmosphere.
-
Dissolve the PEG linker and the substrate in the anhydrous solvent in the reaction vessel.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution of the base in the anhydrous solvent.
-
Add the base solution dropwise to the cooled reaction mixture over a period of 15-30 minutes, ensuring the temperature does not rise above 5°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete, quench it by adding a proton source (e.g., saturated ammonium chloride solution) while the reaction is still cold.
-
Proceed with the workup and purification of the PEGylated product.
Protocol 2: Analytical Assessment of PEG Depolymerization by HPLC
Objective: To quantify the extent of PEG linker degradation under specific basic conditions.
Materials:
-
PEG linker sample
-
Selected base and solvent
-
HPLC system with a suitable column (e.g., C18 reverse-phase or SEC)
-
Mobile phases for HPLC
-
Quenching solution (e.g., 0.1 M HCl)
Procedure:
-
Prepare a stock solution of the PEG linker at a known concentration in the chosen reaction solvent.
-
At time zero (t=0), take an aliquot of the stock solution, quench it, and dilute it for HPLC analysis. This will serve as the control.
-
Add the base to the remaining stock solution at the desired reaction temperature.
-
At predetermined time points (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw aliquots from the reaction mixture.
-
Immediately quench each aliquot with the quenching solution to stop the degradation reaction.
-
Analyze all samples by HPLC.
-
Integrate the peak area of the intact PEG linker at each time point and compare it to the t=0 sample to determine the percentage of degradation over time.
Visual Guides
Caption: Anionic depolymerization mechanism of a PEG linker.
Caption: Troubleshooting workflow for PEG depolymerization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protective Groups [organic-chemistry.org]
- 8. “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Triethylene Glycol Dimethanesulfonate Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction temperature and time for coupling reactions involving Triethylene glycol dimethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for coupling reactions with this compound?
A1: The optimal temperature for coupling reactions with this compound, which is analogous to the Williamson ether synthesis, generally falls within the range of 50-100 °C.[1][2] Starting at a lower temperature (e.g., 50-60 °C) and gradually increasing it while monitoring the reaction's progress is a recommended strategy to minimize side reactions.[1]
Q2: How long should a typical coupling reaction with this compound be run?
A2: Reaction times can vary significantly based on the specific substrates and conditions, but typically range from 1 to 24 hours.[1][2] For macrocyclization reactions, such as the synthesis of crown ethers or cryptands, longer reaction times of 18-24 hours or even longer may be necessary to ensure completion.[1][3] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal duration.[1]
Q3: What are the most common side reactions to be aware of?
A3: The primary side reaction of concern is elimination, which competes with the desired substitution reaction, particularly at higher temperatures.[1] For macrocyclization reactions, intermolecular polymerization is a significant competing reaction that can be minimized by employing high-dilution conditions.
Q4: How does the choice of solvent affect the reaction?
A4: Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are highly recommended.[1][2] These solvents effectively solvate the cation of the nucleophile (e.g., an alkoxide or an amine), leading to a more reactive "naked" nucleophile and accelerating the reaction rate.[1] Protic solvents, on the other hand, can solvate the nucleophile itself, reducing its reactivity and slowing down the reaction.[1]
Q5: What is the "template effect" and is it relevant for my reaction?
A5: The template effect is particularly relevant when synthesizing macrocycles like crown ethers or cryptands. It involves using a cation that fits well within the cavity of the target macrocycle. This cation helps to organize the reacting molecules into a conformation that favors intramolecular cyclization over intermolecular polymerization, thereby significantly improving the yield of the desired cyclic product.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Poor quality of reagents. 4. Inappropriate solvent. 5. For macrocyclization, concentration is too high, leading to polymerization. | 1. Gradually increase the temperature in 10 °C increments, while monitoring for side product formation. 2. Extend the reaction time and monitor progress by TLC. 3. Ensure reagents are pure and dry. Use freshly prepared or purified starting materials. 4. Switch to a polar aprotic solvent like acetonitrile or DMF. 5. Implement high-dilution conditions by slowly adding the reactants to a large volume of solvent. |
| Formation of Multiple Products | 1. Reaction temperature is too high, causing side reactions (e.g., elimination). 2. Presence of impurities in the starting materials. 3. For macrocyclization, formation of linear oligomers or polymers. | 1. Lower the reaction temperature. 2. Purify all starting materials before the reaction. 3. Ensure high-dilution conditions are strictly maintained throughout the addition of reactants. |
| Reaction Stalls Before Completion | 1. Deactivation of the nucleophile or base. 2. Insufficient amount of base. 3. Low reaction temperature. | 1. Ensure anhydrous conditions if using moisture-sensitive bases (e.g., NaH). 2. Use a slight excess of the base. 3. Increase the reaction temperature gradually. |
Data Presentation
The following table provides representative data on how reaction temperature and time can influence the yield of a typical macrocyclization reaction using a polyethylene glycol dimethanesulfonate. Please note that these are illustrative values and optimal conditions should be determined experimentally for each specific reaction.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 50 | 24 | 35 | Incomplete reaction |
| 2 | 70 | 24 | 65 | Good yield, minimal side products |
| 3 | 90 | 24 | 75 | Higher yield, slight increase in impurities |
| 4 | 110 | 24 | 50 | Significant formation of side products |
| 5 | 70 | 12 | 45 | Incomplete reaction |
| 6 | 70 | 48 | 68 | No significant improvement over 24h, potential for product degradation |
Experimental Protocols
General Protocol for Macrocyclic Coupling of this compound with a Diamine
This protocol outlines a general procedure for the synthesis of a diazacrown ether using this compound and a primary diamine under high-dilution conditions.
Materials:
-
This compound
-
Diamine (e.g., 1,2-diaminoethane)
-
Anhydrous potassium carbonate (K₂CO₃) as a base
-
Anhydrous acetonitrile (MeCN) as solvent
-
Syringe pumps
-
Multi-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and two inlets for syringe pump tubing, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: To the flask, add a large volume of anhydrous acetonitrile and a molar excess of anhydrous potassium carbonate. Heat the suspension to reflux with vigorous stirring.
-
Reactant Solutions: Prepare two separate solutions of:
-
This compound in anhydrous acetonitrile.
-
The diamine in anhydrous acetonitrile.
-
-
High-Dilution Addition: Using two syringe pumps, add the two reactant solutions simultaneously and dropwise to the refluxing acetonitrile suspension over a period of 12-24 hours. The slow addition rate is critical to maintain high dilution and favor intramolecular cyclization.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure. .
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired macrocycle.
Visualizations
Caption: Experimental workflow for macrocyclic coupling.
Caption: Troubleshooting low yield in coupling reactions.
References
Validation & Comparative
Characterization of Triethylene Glycol Dimethanesulfonate-Containing Polymers by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of Triethylene glycol dimethanesulfonate (TREG-DMS) into polymer structures offers a versatile platform for designing novel materials with potential applications in drug delivery and biomedical devices. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of these polymers. This guide provides a comparative analysis of the expected NMR characteristics of TREG-DMS-containing polymers against common alternative polymer systems, supported by predictive data and detailed experimental protocols.
Predicted NMR Spectral Characteristics of TREG-DMS-Containing Polymers
The definitive NMR signature of a polymer incorporating TREG-DMS would arise from the distinct chemical environments of the triethylene glycol and methanesulfonate moieties. Based on the known chemical shifts of analogous small molecules, a predicted NMR spectrum can be constructed.
1.1. Hypothetical Polymer Structure
For the purpose of this guide, we will consider a simple linear polymer formed by the polycondensation of a diol with TREG-DMS, where TREG-DMS acts as a difunctional monomer. The repeating unit is illustrated below:
Caption: Hypothetical polymer repeating unit.
1.2. Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for a TREG-DMS-containing polymer, based on data for triethylene glycol and methyl mesylate.
Table 1: Predicted ¹H NMR Chemical Shifts for a TREG-DMS-Containing Polymer
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -O-CH₂-CH₂-O- (internal ethylene units) | ~ 3.6 - 3.7 | s |
| -SO₃-CH₂- | ~ 4.2 - 4.4 | t |
| -O-CH₂-CH₂-O-SO₃- (adjacent to sulfonate) | ~ 3.8 - 3.9 | t |
| CH₃-SO₃- | ~ 2.9 - 3.1 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for a TREG-DMS-Containing Polymer
| Carbon | Predicted Chemical Shift (ppm) |
| -O-CH₂-CH₂-O- (internal ethylene units) | ~ 70 - 71 |
| -SO₃-CH₂- | ~ 68 - 70 |
| -O-CH₂-CH₂-O-SO₃- (adjacent to sulfonate) | ~ 69 - 70 |
| CH₃-SO₃- | ~ 37 - 39 |
Comparison with Alternative Polymers
To highlight the unique spectral features of TREG-DMS-containing polymers, we compare their predicted NMR data with that of two common polymers: Poly(ethylene glycol) (PEG) and a polyurethane based on 4,4'-Methylene diphenyl diisocyanate (MDI).
2.1. Poly(ethylene glycol) (PEG)
PEG is a polyether with a simple repeating unit, making its NMR spectrum straightforward to interpret.
Table 3: ¹H and ¹³C NMR Chemical Shifts for Poly(ethylene glycol) (PEG)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 3.64 | s | -O-CH₂-CH₂-O- |
| ¹³C | ~ 70.5 | - | -O-CH₂-CH₂-O- |
Key Differentiator: The most significant difference would be the absence of signals corresponding to the methanesulfonate group in the PEG spectrum. A TREG-DMS polymer would exhibit downfield shifted methylene protons adjacent to the sulfonate ester and a characteristic methyl signal from the mesylate group.
2.2. MDI-Based Polyurethane
Polyurethanes are characterized by the presence of urethane linkages, which give rise to distinct NMR signals.
Table 4: Typical ¹H and ¹³C NMR Chemical Shifts for an MDI-based Polyurethane
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~ 7.0 - 7.5 | Aromatic protons (MDI) |
| ~ 3.8 - 4.2 | -CH₂-O-C=O (urethane) | |
| ~ 3.9 | Ar-CH₂-Ar (MDI) | |
| ~ 9.5 - 10.0 | -NH- (urethane) | |
| ¹³C | ~ 120 - 140 | Aromatic carbons (MDI) |
| ~ 152 - 155 | -C=O (urethane) | |
| ~ 60 - 70 | -CH₂-O-C=O (urethane) | |
| ~ 40 | Ar-CH₂-Ar (MDI) |
Key Differentiator: TREG-DMS-containing polymers would lack the aromatic signals and the characteristic urethane proton and carbon signals seen in MDI-based polyurethanes. Instead, the sulfonate-related signals would be the defining feature.
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for polymer characterization. Below are detailed methodologies for key experiments.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the polymer. For polyether sulfonates, solvents like DMSO-d₆, DMF-d₇, or CDCl₃ are good starting points. For polyurethanes, DMSO-d₆ or DMF-d₇ are often required.
-
Concentration: Prepare a solution with a concentration of 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.
-
Dissolution: Dissolve the polymer in the deuterated solvent in a clean, dry vial. Gentle heating or sonication may be required to aid dissolution.
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
3.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for polymers.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR characterization of a novel polymer.
Caption: Workflow for NMR characterization.
By following this guide, researchers can effectively utilize NMR spectroscopy to confirm the successful incorporation of TREG-DMS into their polymer backbones and differentiate their novel materials from other common polymer classes. The predictive data serves as a valuable reference point for spectral interpretation in this emerging area of polymer chemistry.
Mass Spectrometry in the Analysis of PROTACs with Triethylene Glycol Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic strategy for a host of diseases. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein to induce its degradation, are structurally complex. The linker connecting the two-ligand heads, particularly the commonly employed triethylene glycol (PEG3) linker, is a critical determinant of a PROTAC's efficacy, solubility, and cell permeability. Consequently, robust analytical methodologies are paramount for their characterization. Mass spectrometry (MS) has emerged as an indispensable and versatile tool in the PROTAC development pipeline, providing crucial insights from initial molecular characterization to in-depth mechanistic studies in complex biological systems.
This guide provides a comparative analysis of key mass spectrometry-based techniques for the characterization and quantification of PROTACs featuring a triethylene glycol linker. We will delve into the principles of each method, present a summary of quantitative performance, and provide detailed experimental protocols to support researchers in this dynamic field.
A Comparative Overview of Mass Spectrometry Techniques
The analysis of a PROTAC throughout its development lifecycle necessitates a multi-faceted analytical approach. Different mass spectrometry techniques offer complementary information, from confirming the identity and purity of the synthesized molecule to quantifying its concentration in biological matrices and elucidating its mechanism of action.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Native Mass Spectrometry (nMS) | Proteomics (Global & Targeted) |
| Primary Measurement | Absolute concentration of the PROTAC and its metabolites. | Stoichiometry and relative abundance of the ternary complex (Target-PROTAC-E3 Ligase) and binary complexes. | Relative quantification of protein abundance to measure degradation. |
| Key Readouts | Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), intracellular concentration. | Confirmation of ternary complex formation, cooperativity of binding, stoichiometry. | Target degradation efficiency (DC50, Dmax), off-target effects, pathway analysis. |
| Sensitivity | Very high (pg/mL to ng/mL range).[1][2][3] | High, capable of detecting low-populated species.[4][5] | High, dependent on the specific proteomics workflow. |
| Specificity | Very high for the PROTAC molecule and its fragments. | High for intact protein complexes, providing mass and stoichiometry information. | High, identifies and quantifies thousands of proteins. |
| Throughput | Medium to high, amenable to automation for pharmacokinetic studies. | Medium, suitable for screening and detailed mechanistic studies. | Lower for deep global proteomics, higher for targeted assays. |
| Advantages | - Direct and absolute quantification.- High sensitivity and specificity.- Well-established for pharmacokinetic studies. | - Direct evidence of the PROTAC's mechanism of action.- Provides information on binding stoichiometry and cooperativity.- Label-free analysis of protein complexes.[4][5] | - Unbiased, proteome-wide view of PROTAC effects.- Identifies on-target and potential off-target degradation.- Provides insights into downstream cellular responses.[6] |
| Disadvantages | - Does not provide information on the PROTAC's biological activity (ternary complex formation or protein degradation).- Matrix effects can influence accuracy.[1] | - Provides relative, not absolute, quantification of complexes.- Requires specialized instrumentation and expertise.- Limited information on kinetics. | - Indirectly measures PROTAC activity.- Can be complex and time-consuming.- Data analysis can be challenging. |
Quantitative Data Summary
The quantitative performance of mass spectrometry techniques is highly dependent on the specific PROTAC molecule, the complexity of the sample matrix, and the instrumentation used. The following table provides a summary of typical quantitative parameters that can be achieved for PROTACs, including those with PEG-based linkers.
| Technique | Analyte | Matrix | LLOQ/LOD | Dynamic Range | Reference |
| LC-MS/MS | PROTAC TL 13-112 | Rat Plasma | 10 pg/mL (LLOQ) | 10 - 15000 pg/mL | [2] |
| LC-MS/MS | Gefitinib-based PROTAC | Rat Plasma | 20 pg/mL (LOD) | 0.02 - 1000 ng/mL | [3] |
| LC-MS/MS | PROTACs-3-gefitinib | Rat Urine | 1 ng/mL | 1 - 1000 ng/mL | [7] |
| Native MS | PROTAC-induced Ternary Complex | In vitro | Not Applicable (Relative Quantification) | Dependent on protein and PROTAC concentrations (typically low µM range) | [4][5] |
| Proteomics | Protein Degradation | Cell Lysate | Not Applicable (Relative Quantification) | Several orders of magnitude | [6] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection. These values are illustrative and will vary for different PROTACs and experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible data. Below are representative protocols for the key mass spectrometry techniques discussed.
LC-MS/MS for PROTAC Quantification in Biological Matrices
This protocol outlines a general procedure for the quantification of a PROTAC with a triethylene glycol linker in plasma.
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).[2][7]
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the PROTAC and one for the internal standard. Fragmentation of the triethylene glycol linker can yield characteristic product ions.
-
Native Mass Spectrometry for Ternary Complex Analysis
This protocol describes the analysis of the formation of a ternary complex between a target protein, a PROTAC with a triethylene glycol linker, and an E3 ligase complex.
a. Sample Preparation
-
Buffer exchange purified target protein and E3 ligase complex into a volatile buffer, such as 100-200 mM ammonium acetate, pH 7.5.[4][8]
-
Determine the protein concentrations accurately.
-
Prepare a stock solution of the PROTAC in a suitable solvent like DMSO.
-
In a microcentrifuge tube, mix the target protein and E3 ligase to a final concentration of 1-10 µM each.[4]
-
Add the PROTAC to the protein mixture at various concentrations (e.g., ranging from sub-stoichiometric to super-stoichiometric amounts). Ensure the final DMSO concentration is low (<2%) to avoid disrupting non-covalent interactions.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.
b. Native MS Parameters
-
Instrument: A high-mass range quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Nano-electrospray ionization (nESI) is preferred for its gentle ionization and low sample consumption.[4]
-
Capillary Voltage: 1.2 - 1.6 kV.
-
Source Temperature: 40 - 80°C.[4]
-
Collision Energy: Apply low collision energy in the trap region to desolvate the ions without disrupting the non-covalent interactions.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the observed species and identify the individual proteins, binary complexes (Protein-PROTAC, E3-PROTAC), and the ternary complex (Protein-PROTAC-E3).
Global Proteomics for Measuring Protein Degradation
This protocol provides a workflow for assessing changes in the proteome of cells treated with a PROTAC containing a triethylene glycol linker.
a. Cell Culture, Treatment, and Lysis
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Harvest cells, wash twice with ice-cold PBS, and pellet the cells by centrifugation.
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate or vortex the samples to ensure complete lysis and shear nucleic acids.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration using a BCA assay.
b. Protein Digestion
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.
-
Quench the digestion with formic acid.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
c. LC-MS/MS Analysis (Data-Dependent Acquisition)
-
Resuspend the desalted peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.[6]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, acquiring MS1 spectra followed by MS2 spectra of the most abundant precursor ions.
d. Data Analysis
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Use a label-free quantification (LFQ) algorithm to determine the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the vehicle control. This will reveal the on-target degradation and any potential off-target effects.
Visualizing Workflows and Relationships
Clear diagrams are essential for understanding the complex processes involved in PROTAC analysis. The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Caption: PROTAC mechanism of action.
Caption: LC-MS/MS workflow for PROTAC quantification.
Caption: Native MS workflow for ternary complex analysis.
Caption: Global proteomics workflow for degradation analysis.
Conclusion
The comprehensive analysis of PROTACs, particularly those incorporating a flexible triethylene glycol linker, is a multifaceted endeavor that relies heavily on the power and versatility of mass spectrometry. LC-MS/MS stands as the gold standard for accurate quantification, providing essential data for pharmacokinetic and pharmacodynamic studies. Native MS offers an unparalleled window into the PROTAC's primary mechanism of action by directly observing the formation of the crucial ternary complex. Finally, proteomics provides a global view of the PROTAC's effects within the cell, confirming on-target degradation and assessing selectivity across the entire proteome. By strategically employing this suite of mass spectrometry techniques, researchers can gain a holistic understanding of their PROTAC molecules, accelerating the development of this promising new class of therapeutics.
References
Comparing the efficacy of Triethylene glycol dimethanesulfonate with other PEG linkers in PROTACs.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. This guide provides a detailed comparison of the performance of PROTACs utilizing a triethylene glycol (PEG3) linker versus other polyethylene glycol (PEG) linkers of varying lengths, with a focus on the well-characterized BRD4-targeting PROTACs.
Data Presentation: Quantitative Comparison of Linker Efficacy
The selection of an appropriate linker is crucial for optimizing the degradation efficiency of a PROTAC. The length and flexibility of the linker directly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful ubiquitination and subsequent proteasomal degradation.
Below is a summary of experimental data comparing the efficacy of BRD4-targeting PROTACs with different PEG linker lengths. The data is presented in terms of half-maximal degradation concentration (DC50) and maximum degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
| PROTAC Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Triethylene Glycol (PEG3) | BRD4 | Pomalidomide (CRBN) | 22Rv1 | 55 | 85 | [1] |
| Diethylene Glycol (PEG2) | BRD4 | Pomalidomide (CRBN) | H661 | > 5000 | Not Reported | [2] |
| Tetraethylene Glycol (PEG4) | BRD4 | Pomalidomide (CRBN) | H661 | < 500 | Not Reported | [2] |
| Tetraethylene Glycol (PEG4) | BRD4 | VHL Ligand | 22Rv1 | 20 | 95 | [1] |
| Pentaethylene Glycol (PEG5) | BRD4 | VHL Ligand | 22Rv1 | 15 | >98 | [1] |
| Hexaethylene Glycol (PEG6) | BRD4 | VHL Ligand | 22Rv1 | 30 | 92 | [1] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
Reproducible and robust experimental data is fundamental to the successful development of PROTACs. This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of a JQ1-PEG3-Pomalidomide PROTAC
This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1, a triethylene glycol (PEG3) linker, and the Cereblon (CRBN) E3 ligase ligand pomalidomide.
Materials:
-
(+)-JQ1
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-NH2)
-
Pomalidomide
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Activation of JQ1: Dissolve (+)-JQ1 and DSC in anhydrous DMF. Add TEA and stir the reaction mixture at room temperature for 2 hours. The formation of the JQ1-succinimidyl carbonate intermediate can be monitored by thin-layer chromatography (TLC).
-
Coupling of JQ1 to the Linker: To the reaction mixture containing the activated JQ1, add a solution of Boc-PEG3-NH2 in DMF. Stir the reaction at room temperature overnight.
-
Purification of the Intermediate: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield the Boc-protected JQ1-PEG3 intermediate.
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Coupling with Pomalidomide: In a separate flask, activate pomalidomide with a coupling reagent such as HATU in the presence of DIPEA in DMF. To this activated pomalidomide solution, add the deprotected JQ1-PEG3-amine intermediate. Stir the reaction mixture at room temperature overnight.
-
Final Purification: Purify the final PROTAC compound by preparative HPLC to obtain the desired JQ1-PEG3-pomalidomide PROTAC. The final product should be characterized by NMR and mass spectrometry.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This assay is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cancer cell line expressing the target protein (e.g., 22Rv1 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Visualizations
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC research.
References
A Head-to-Head Comparison: Triethylene Glycol Dimethanesulfonate vs. Bis-Tosylate PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of bioconjugates, profoundly influencing the therapeutic's stability, efficacy, and pharmacokinetic profile. Among the array of available options, polyethylene glycol (PEG) linkers equipped with sulfonate ester leaving groups, such as triethylene glycol dimethanesulfonate and bis-tosylate PEG, have garnered attention for their reactivity towards nucleophilic functional groups on biomolecules. This guide provides an objective comparison of these two linker types, supported by fundamental principles of chemical reactivity and available data, to empower informed decision-making in your bioconjugation strategies.
At a Glance: Dimethanesulfonate vs. Bis-Tosylate PEG Linkers
| Feature | This compound | Bis-Tosylate PEG Linkers |
| Reactive Group | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) |
| Leaving Group Ability | Good | Excellent |
| Reactivity | Moderately reactive | Highly reactive |
| Selectivity | Primarily reactive with thiols and amines | Reactive with thiols, amines, and hydroxyls |
| Stability of Linkage | Forms stable thioether or amine bonds | Forms stable thioether, amine, or ether bonds |
| Key Advantage | More stable to hydrolysis than more activated esters | Higher reactivity allows for faster conjugation |
Quantitative Data Presentation
Direct, head-to-head quantitative comparisons of this compound and bis-tosylate PEG linkers in bioconjugation are not extensively available in peer-reviewed literature. However, the performance of these linkers can be inferred from the well-established principles of sulfonate ester chemistry. The reactivity of sulfonate esters is directly related to the stability of the corresponding sulfonate anion, which functions as the leaving group.
Table 1: Theoretical Comparison of Leaving Group Ability and Reactivity
| Sulfonate Ester | Leaving Group | pKa of Conjugate Acid | Relative Reactivity (SN2) |
| Methanesulfonate (Mesylate) | CH₃SO₃⁻ | ~ -1.9 | 1 |
| p-Toluenesulfonate (Tosylate) | CH₃C₆H₄SO₃⁻ | ~ -2.8 | ~3-4 |
Note: The relative reactivity is an approximation based on the superior leaving group ability of the tosylate anion due to greater resonance and inductive stabilization from the aryl ring compared to the methyl group of the mesylate.
Experimental Protocols
The following protocols provide generalized methodologies for the use of sulfonate ester-activated PEG linkers in bioconjugation. Optimization of reaction conditions, including pH, temperature, and stoichiometry, is crucial for each specific application.
Protocol 1: Thiol-Specific Bioconjugation with this compound
This protocol describes the conjugation of a homobifunctional dimethanesulfonate linker to cysteine residues on a protein.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, containing 1-5 mM EDTA
-
Quenching Reagent: 100 mM N-acetylcysteine or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or a desalting column.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dimethanesulfonate linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any excess linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker, byproducts, and quenching reagent by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of conjugation.
Protocol 2: Amine-Directed Bioconjugation with a Bis-Tosylate PEG Linker
This protocol outlines the conjugation of a homobifunctional bis-tosylate PEG linker to lysine residues on a protein.
Materials:
-
Protein with accessible lysine residues
-
Bis-tosylate PEG linker
-
Reaction Buffer: Sodium borate buffer, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Prepare a stock solution of the bis-tosylate PEG linker in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the bis-tosylate PEG linker to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-3 hours with gentle mixing. The higher reactivity of the tosylate may allow for shorter reaction times compared to the mesylate.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes.
-
Purification: Purify the conjugate using SEC or IEX to remove unreacted materials.
-
Characterization: Characterize the PEGylated protein by SDS-PAGE, SEC, and mass spectrometry to assess the degree and distribution of PEGylation.
Mandatory Visualizations
Caption: A generalized experimental workflow for bioconjugation using sulfonate ester-activated PEG linkers.
Caption: The relationship between leaving group ability, anion stability, and chemical structure for tosylate and mesylate.
Conclusion
The choice between this compound and bis-tosylate PEG linkers depends on the specific requirements of the bioconjugation application. Bis-tosylate PEG linkers offer higher reactivity, which can lead to faster reaction times and potentially higher yields under milder conditions. This increased reactivity also extends to a broader range of nucleophiles, including hydroxyl groups. However, this higher reactivity may also lead to lower selectivity and a greater propensity for side reactions if not carefully controlled.
This compound, as a mesylate-based linker, provides a more moderate reactivity. This can be advantageous in situations where greater control and selectivity are required, particularly when targeting highly reactive nucleophiles like thiols. The resulting thioether and amine linkages are highly stable.
Ultimately, the optimal linker choice will be dictated by the nature of the biomolecule, the desired degree of conjugation, and the required stability of the final bioconjugate. Empirical optimization of the reaction conditions is essential to achieve the desired outcome for either linker type.
A Comparative Analysis of the Reaction Kinetics of Bifunctional Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of triethylene glycol dimethanesulfonate and its alternatives, busulfan and treosulfan. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this guide focuses on the well-characterized kinetics of busulfan and the activation and reactivity of treosulfan as comparable bifunctional alkylating agents.
Introduction to Bifunctional Alkylating Agents
Bifunctional alkylating agents are a class of chemotherapeutic drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[1][2][3] The presence of two reactive centers allows these agents to form intra- and interstrand DNA cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death.[1][4][5] The reaction kinetics of these agents are critical to their therapeutic efficacy and toxicity profiles. Alkyl sulfonates, such as busulfan, typically react via a second-order nucleophilic substitution (SN2) mechanism.[1][5]
Comparative Kinetic and Pharmacokinetic Data
| Parameter | Busulfan | Treosulfan | This compound |
| Mechanism of Action | Direct SN2 alkylation[1][5] | Prodrug, non-enzymatic conversion to active epoxides[6][7][8] | Presumed direct SN2 alkylation |
| Activation | Not required | pH- and temperature-dependent conversion to mono- and diepoxybutane[6][7][8] | Not required |
| Elimination Half-life | Approximately 2.5 hours[5] | Approximately 1.8 hours (for the prodrug)[7] | Data not available |
| Metabolism | Primarily hepatic conjugation with glutathione[5] | Non-enzymatic conversion followed by detoxification of epoxides[9] | Data not available |
| Primary Nucleophilic Target | Guanine N7 in DNA[5] | Nucleophilic sites in DNA via epoxide metabolites[6][7] | Presumed guanine N7 in DNA |
Signaling Pathway of Bifunctional Alkylating Agents
The general mechanism of action for bifunctional alkylating agents involves the formation of DNA adducts and subsequent cellular responses.
Caption: General signaling pathway of bifunctional alkylating agents.
Experimental Protocols
Determining the reaction kinetics of alkylating agents is crucial for understanding their efficacy and for the development of new therapeutic agents. Below are generalized protocols for studying these kinetics.
1. Determination of Reaction Rate by HPLC
This method is suitable for monitoring the disappearance of the alkylating agent and the appearance of its product over time.
-
Materials:
-
Alkylating agent of interest (e.g., this compound, Busulfan)
-
Nucleophile (e.g., Glutathione, Guanine)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Quenching solution (e.g., an excess of a highly reactive thiol)
-
-
Procedure:
-
Prepare stock solutions of the alkylating agent and the nucleophile in the reaction buffer.
-
Equilibrate the reaction buffer to the desired temperature (e.g., 37°C).
-
Initiate the reaction by mixing the alkylating agent and nucleophile solutions.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentrations of the remaining alkylating agent and the formed product.
-
Plot the concentration of the alkylating agent versus time to determine the reaction rate and calculate the rate constant.
-
2. In Situ Monitoring of Reaction Kinetics by NMR Spectroscopy
NMR spectroscopy allows for real-time, non-invasive monitoring of the reaction progress.
-
Materials:
-
Alkylating agent
-
Nucleophile
-
Deuterated reaction buffer (e.g., D₂O with phosphate buffer)
-
NMR spectrometer
-
-
Procedure:
-
Prepare solutions of the alkylating agent and nucleophile in the deuterated buffer.
-
Place the reactant solution in an NMR tube and equilibrate to the desired temperature within the NMR spectrometer.
-
Initiate the reaction (e.g., by photo-activation or rapid mixing if feasible, or by starting data acquisition immediately after mixing).
-
Acquire a series of ¹H or other relevant nuclei NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the reactant and product to determine their relative concentrations over time.
-
Plot the concentration data against time to derive the kinetic parameters of the reaction.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying the reaction kinetics of an alkylating agent.
Caption: A typical experimental workflow for kinetic analysis.
Conclusion
The reactivity and mechanism of action of bifunctional alkylating agents are central to their therapeutic applications. While direct comparative kinetic data for this compound is sparse, analysis of related compounds like busulfan and treosulfan provides valuable insights. Busulfan acts as a direct SN2 alkylating agent, whereas treosulfan is a prodrug that requires chemical conversion to its active epoxy metabolites.[1][5][6][7][8] The provided experimental protocols offer a framework for researchers to conduct their own kinetic studies to further elucidate the reactivity of these and other novel alkylating agents. Such studies are essential for the rational design and development of next-generation cancer therapeutics with improved efficacy and reduced toxicity.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Busulfan - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Treosulfan? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
The Great Divide: A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a passive spacer, the linker's composition and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of flexible and rigid linkers in PROTAC design, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
Flexible vs. Rigid Linkers: A Head-to-Head Comparison
The choice between a flexible or rigid linker architecture involves a fundamental trade-off between conformational adaptability and pre-organization.
Flexible linkers , typically composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of rotational freedom. This flexibility allows the PROTAC to adopt numerous conformations, increasing the probability of forming a productive ternary complex between the POI and the E3 ligase. This can be particularly advantageous in the early stages of PROTAC development when the optimal geometry for ternary complex formation is unknown. However, this conformational freedom comes at a cost. A significant entropic penalty is paid upon binding to form a stable ternary complex, which can potentially reduce the complex's stability. Furthermore, flexible linkers can be more susceptible to metabolism and may contribute to less favorable physicochemical properties.[1][2]
Rigid linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to limit conformational flexibility. This structural constraint can "pre-organize" the PROTAC into a bioactive conformation that is more conducive to stable ternary complex formation, potentially leading to enhanced potency and selectivity.[1] Rigidification can also improve metabolic stability and other pharmacokinetic properties. The primary drawback of rigid linkers is the risk of a conformational mismatch; if the pre-organized conformation is not optimal for the specific POI-E3 ligase pair, it can hinder or completely prevent the formation of a productive ternary complex.[3][4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies that have systematically compared the performance of PROTACs with flexible and rigid linkers targeting the same POI and utilizing the same E3 ligase.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation (E3 Ligase: VHL/CRBN)
| PROTAC System | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 Degrader | Flexible | 4-unit PEG linker | ~10 | >90 | HeLa | [5] |
| BRD4 Degrader | Rigid | Phenyl-alkyne linker | <1 | >95 | 22Rv1 | [5] |
| MZ1 (BRD4 Degrader) | Flexible | PEG-based | ~15 | >90 | - | [6] |
| Macro-PROTAC-1 | Rigid | Macrocycle | ~21 | >90 | - | [6] |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC System | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| AR Degrader | Flexible | C8 alkyl chain | 10 | >95 | LNCaP | [5] |
| ARD-69 | Rigid | Piperidine/Piperazine | <1 | >95 | LNCaP | [7] |
| SNIPER(AR)-54 | Flexible | PEG unit | Active at 3 µM | - | 22Rv1 | [7] |
| SNIPER(AR)-55-57 | Rigid | Disubstituted phenyl rings | No activity | - | 22Rv1 | [7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in the comparison of flexible and rigid linkers.
Western Blot Analysis for Protein Degradation
Principle: This technique is the gold standard for quantifying the degradation of a target protein in cells following PROTAC treatment. It allows for the determination of DC50 and Dmax values.[8][9]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). It is used to determine the cooperativity of ternary complex formation.[10][11]
Protocol:
-
Sample Preparation:
-
Purify the target protein and E3 ligase to >95% homogeneity.
-
Dialyze both proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of all components.
-
-
Binary Interaction Titrations:
-
PROTAC into Protein: Fill the ITC cell with the target protein (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform the titration to determine the binary binding affinity (Kd_binary_POI).
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform the titration to determine the binary binding affinity (Kd_binary_E3).
-
-
Ternary Interaction Titration:
-
To measure the affinity of the second protein to the pre-formed PROTAC-protein binary complex, fill the ITC cell with one protein (e.g., E3 ligase at 10-20 µM) and a saturating concentration of the PROTAC.
-
Fill the syringe with the second protein (e.g., target protein at 100-200 µM).
-
Perform the titration to determine the ternary binding affinity (Kd_ternary).
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the binding isotherm to an appropriate model (e.g., one-site binding) to determine the Kd, n, and ΔH for each interaction.
-
Calculate the cooperativity factor (α) using the formula: α = Kd_binary / Kd_ternary . An α > 1 indicates positive cooperativity.[7]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Principle: SPR is a label-free technique that provides real-time kinetic data (association rate, ka; dissociation rate, kd) and affinity data (Kd) for biomolecular interactions. It is a powerful tool for dissecting the kinetics of ternary complex formation.[10][12]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface (e.g., CM5 chip via amine coupling).
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (ka, kd, and Kd_binary).
-
-
Ternary Complex Kinetic Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary binding experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd values.
-
Calculate the cooperativity factor (α) using the formula: α = Kd_binary / Kd_ternary .[7]
-
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with profound implications for the resulting molecule's efficacy and developability. Flexible linkers offer synthetic convenience and conformational adaptability, making them a valuable starting point in PROTAC optimization. In contrast, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization. The optimal linker strategy is highly dependent on the specific POI-E3 ligase pair and often requires empirical testing of a diverse range of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Triethylene Glycol Dimethanesulfonate and Other Bifunctional Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the stability of bifunctional alkylating agents is paramount for ensuring consistent and reliable experimental outcomes. This guide provides a comparative assessment of the stability of Triethylene glycol dimethanesulfonate and two common alternatives, busulfan and treosulfan, under various conditions. Due to the limited availability of direct stability data for this compound, its stability profile is inferred from the general behavior of sulfonate esters.
Comparative Stability Analysis
In contrast, extensive stability data is available for busulfan and treosulfan, which are structurally similar and used in related applications.
Table 1: Stability of Busulfan in Aqueous Solutions
| Condition | Stability Metric | Value | Reference |
| Temperature | |||
| 2-8 °C | Time to 10% degradation (t90) in 0.9% NaCl | 30 hours (in polypropylene syringes) | [1] |
| 23-27 °C | Time to 10% degradation (t90) in 0.9% NaCl | 12 hours (in polypropylene syringes) | [1] |
| Degradation Products | Hydrolysis in aqueous media | Methanesulfonic acid and tetrahydrofuran | [2] |
Table 2: Stability of Treosulfan in Various Media
| Condition | Medium | Stability Metric (% remaining) | Time | Reference |
| pH and Temperature | ||||
| pH 4.5, -20 °C | Cell Culture Media | >92% | 24 hours | [3] |
| pH 7.4, 37 °C | Cell Culture Media | ~0% | 24 hours | [3] |
| pH 7.4, Room Temp | Plasma | ~40% | 8 hours | [3] |
| pH 4.5, Room Temp | Plasma | ~94% | 72 hours | [3] |
| Activation | Non-enzymatic at physiological conditions | Conversion to active epoxide metabolites | pH and temperature dependent | [1] |
From the available data, treosulfan's stability is highly dependent on pH and temperature, undergoing activation to its cytotoxic epoxide forms under physiological conditions.[1] Busulfan also exhibits temperature-dependent degradation through hydrolysis.[2] It can be inferred that this compound, as a sulfonate ester, will also be susceptible to hydrolysis, with the rate likely increasing with temperature and pH.
Experimental Protocols
A generalized experimental protocol for assessing the stability of bifunctional alkylating agents is provided below. This can be adapted for this compound, busulfan, or treosulfan.
Objective: To determine the degradation kinetics of the alkylating agent under various conditions (pH, temperature).
Materials:
-
Alkylating agent of interest
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier for LC-MS)
-
Temperature-controlled incubator/water bath
-
HPLC or UPLC system with UV or MS detector
-
Validated analytical column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the alkylating agent in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Working Solution Preparation: Dilute the stock solution with the respective aqueous buffers to achieve the desired final concentration for the stability study.
-
Incubation: Aliquot the working solutions into vials and place them in incubators set at the desired temperatures (e.g., 4 °C, 25 °C, 37 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Sample Quenching (if necessary): Stop the degradation process by adding a quenching solution (e.g., acidifying the sample if degradation is base-catalyzed) and/or by freezing the sample at -80 °C.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition and determine the degradation rate constant and half-life.
Visualizing the Stability Assessment Workflow
The following diagram illustrates a typical workflow for assessing the stability of a bifunctional alkylating agent.
Caption: Workflow for assessing the chemical stability of bifunctional alkylating agents.
This guide provides a framework for understanding and comparing the stability of this compound with other relevant alkylating agents. The provided experimental protocol and workflow can be valuable tools for researchers in designing and executing their own stability studies.
References
Quantitative Analysis of Impurities in Triethylene Glycol Dimethanesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in Triethylene Glycol Dimethanesulfonate (TEG-DMS) samples. Ensuring the purity of TEG-DMS, a bifunctional cross-linking agent often used in the development of bioconjugates and other advanced drug delivery systems, is critical for product safety and efficacy. This document details and compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the detection and quantification of potential process-related impurities.
Introduction to Potential Impurities
The synthesis of this compound typically involves the reaction of triethylene glycol with methanesulfonyl chloride. Therefore, the primary potential impurities include unreacted starting materials and by-products from side reactions.
Key Potential Impurities:
-
Triethylene Glycol (TEG): Unreacted starting material.
-
Methanesulfonyl Chloride (MsCl): A reactive starting material that can be present in excess or as an unreacted residue. Due to its reactivity, it may also be present as its hydrolysis product, methanesulfonic acid.
-
Monosulfonated TEG: An intermediate product where only one of the hydroxyl groups of TEG has reacted.
-
Other Sulfonate Esters: By-products from reactions with other residual alcohols.
The quantitative determination of these impurities is crucial as they can impact the stability, reactivity, and toxicity of the final product.
Comparative Analysis of Analytical Techniques
Both GC-MS and HPLC-MS/MS are powerful techniques for the separation and quantification of chemical impurities. The choice of method often depends on the volatility and thermal stability of the analytes, as well as the required sensitivity and selectivity.
Table 1: Comparison of GC-MS and HPLC-MS/MS for Impurity Analysis in this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection and quantification. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass-based detection and quantification. |
| Applicable Impurities | Residual Triethylene Glycol, certain volatile sulfonate esters. Derivatization may be required for less volatile impurities. | Residual Triethylene Glycol, Monosulfonated TEG, and other non-volatile sulfonate esters. Methanesulfonyl chloride can be analyzed after derivatization. |
| Sample Preparation | Typically involves dissolution in a suitable organic solvent. Derivatization may be necessary to increase volatility and thermal stability of some analytes.[1] | Involves dissolution in a mobile phase compatible solvent. Derivatization can be used to enhance ionization efficiency. |
| Typical LOD/LOQ | Low µg/mL to ng/mL range. For some glycols, LODs can be in the range of 1–2 μg/mL and LOQs around 10 μg/mL.[2] For certain sulfonate esters, LOD can be as low as 0.61 ppm. | Low ng/mL to pg/mL range. For glycols in biological matrices after derivatization, LODs can be between 0.18 and 1.1 mg/L.[2] |
| Advantages | - Excellent separation efficiency for volatile compounds.- Well-established libraries for compound identification.- High sensitivity for many analytes. | - Applicable to a wider range of compounds, including non-volatile and thermally labile ones.- High selectivity and sensitivity with MS/MS detection.- Versatile with different column chemistries and mobile phases. |
| Disadvantages | - Not suitable for non-volatile or thermally labile compounds without derivatization.- High injection port temperatures can cause degradation of some analytes. | - Can be more complex to develop methods.- Matrix effects can suppress or enhance ion signals, affecting accuracy. |
Experimental Protocols
The following sections provide detailed experimental methodologies for the quantitative analysis of key impurities in this compound using GC-MS and HPLC-MS/MS.
Method 1: GC-MS for the Quantification of Residual Triethylene Glycol
This method is adapted from established procedures for the analysis of glycols in various matrices.[2][3]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with a suitable solvent such as dichloromethane or acetone.
-
Prepare a series of calibration standards of Triethylene Glycol in the same solvent, ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a quality control (QC) sample by spiking a known amount of Triethylene Glycol into a solution of the TEG-DMS sample.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Triethylene Glycol (e.g., m/z 45, 59, 73, 89).
3. Data Analysis:
-
Quantify the concentration of Triethylene Glycol in the sample by comparing the peak area to the calibration curve generated from the standards.
Workflow for GC-MS Analysis of Residual Triethylene Glycol
Caption: Workflow for GC-MS analysis of residual TEG.
Method 2: HPLC-MS/MS for the Quantification of Monosulfonated TEG
This method is a hypothetical protocol based on general principles for the analysis of sulfonate esters and related compounds by LC-MS/MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Prepare a series of calibration standards of a synthesized Monosulfonated TEG reference standard in the same solvent mixture, ranging from 10 ng/mL to 1000 ng/mL.
-
Prepare a quality control (QC) sample by spiking a known amount of the Monosulfonated TEG reference standard into a solution of the TEG-DMS sample.
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Monosulfonated TEG.
3. Data Analysis:
-
Quantify the concentration of Monosulfonated TEG in the sample by comparing the peak area to the calibration curve generated from the standards.
Workflow for HPLC-MS/MS Analysis of Monosulfonated TEG
Caption: Workflow for HPLC-MS/MS analysis of Monosulfonated TEG.
Conclusion
The selection of an appropriate analytical method for the quantitative analysis of impurities in this compound is dependent on the specific impurities of interest. GC-MS is a robust and sensitive method for volatile impurities like residual Triethylene Glycol. For less volatile and potentially thermally labile impurities such as Monosulfonated TEG, HPLC-MS/MS offers superior performance in terms of applicability and sensitivity. For comprehensive quality control, a combination of both techniques may be necessary to cover the full range of potential impurities. The methods presented in this guide provide a solid foundation for the development and validation of analytical procedures to ensure the purity and quality of this compound. It is imperative that these methods are fully validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended purpose.
References
Safety Operating Guide
Navigating the Safe Disposal of Triethylene Glycol Dimethanesulfonate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like triethylene glycol dimethanesulfonate, also known as Treosulfan, are paramount to ensuring laboratory safety and environmental protection. As a potent alkylating agent used in chemotherapy, its hazardous nature necessitates strict adherence to established disposal protocols. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste in a research environment.
This compound is classified as a cytotoxic and hazardous chemical.[1][2] As such, all waste generated from its use, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste. The primary method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[3][4]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are thoroughly trained on its hazards and the proper handling procedures. A designated area for working with this compound should be established, preferably within a certified chemical fume hood or a biological safety cabinet.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.
-
Eye Protection: Chemical splash goggles and a face shield are essential.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs should be worn.
-
Respiratory Protection: If there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedures
The following procedures outline the safe disposal of various types of waste contaminated with this compound.
1. Segregation of Waste:
At the point of generation, all this compound waste must be segregated from other laboratory waste streams. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
2. Disposal of Solid Waste:
-
Contaminated PPE (gloves, gowns, etc.): Place in a yellow chemotherapy waste bag clearly labeled "Cytotoxic Waste for Incineration."
-
Contaminated Labware (vials, pipette tips, etc.): Collect in a designated, puncture-proof sharps container with a purple lid, also labeled "Cytotoxic Waste for Incineration."
3. Disposal of Liquid Waste:
-
Bulk Liquid Waste: Unused or leftover solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
-
Trace Liquid Waste: For trace amounts of liquid waste, such as in empty vials or containers, these should be disposed of in the cytotoxic sharps container.
4. Decontamination of Work Surfaces:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
A recommended practice for decontaminating surfaces from alkylating agents is to use a solution of 70% isopropyl alcohol for initial cleaning, followed by a chemical inactivation step where appropriate and validated.[2]
5. Chemical Inactivation (for Spills and Decontamination):
While incineration is the standard for bulk waste, chemical inactivation can be employed for spill cleanup and surface decontamination. This compound is a methanesulfonate ester, which is susceptible to hydrolysis, especially under alkaline conditions.[1] Studies on treosulfan show that its degradation is pH and temperature-dependent, with increased degradation at higher pH and temperatures.[1][3]
Experimental Protocol for Decontamination:
A plausible decontamination procedure based on the chemical properties of similar compounds involves the use of a basic solution to promote hydrolysis.
-
Prepare a decontaminating solution: A solution of 1M sodium hydroxide can be used.
-
Application: Apply the solution to the contaminated surface and allow for a sufficient contact time (e.g., 1 hour) to facilitate the degradation of the compound.
-
Neutralization and Cleaning: After the contact time, neutralize the surface with a mild acid (e.g., 1% acetic acid) and then clean with water.
Data on Chemical Stability of Treosulfan:
The stability of treosulfan is influenced by pH and temperature. The following table summarizes the degradation of treosulfan under different conditions.
| Condition | pH | Temperature | Stability/Degradation |
| Plasma | 7.4 | Room Temp | Stable up to 80% for the first 2 hours, then degrades. |
| Plasma | 7.4 | +4°C | Slower degradation than at room temperature. |
| Plasma | 7.4 | -20°C | Highest stability, 91% stable at 8 hours. |
| Solution | 8.3 | Not Specified | Quicker degradation, only 16% remaining after 72 hours. |
| Cell Culture Media | 7.4 | 37°C | Degrades to 4% within 24 hours. |
| Cell Culture Media | 8.3 | 37°C | Degrades to 1% within 24 hours. |
Data adapted from a study on treosulfan stability.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the risks associated with this cytotoxic compound. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pre-formulation investigations for establishing a protocol for treosulfan handling and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization and neutralization of waste | CELIO a.s. [celio.cz]
Safe Handling of Triethylene Glycol Dimethanesulfonate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Triethylene glycol dimethanesulfonate could be located. This guidance is based on the safety data for structurally similar and hazardous compounds, such as Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS), which are known alkylating agents. Researchers must consult the SDS provided by their supplier for the specific compound being used and conduct a thorough risk assessment before commencing any work. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound is a bifunctional alkylating agent. Due to this functional group, it should be handled as a potentially carcinogenic, mutagenic, and toxic compound. Strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Engineering Controls
Given the potential hazards, all work with this compound must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly labeled with appropriate hazard warnings.
Engineering Controls Summary
| Control Type | Specification |
| Primary Engineering Control | Certified Chemical Fume Hood |
| Secondary Controls | - Restricted access to the work area.- Clearly marked designated area for handling.- Availability of an emergency eyewash station and safety shower. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | - Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.- Inspect gloves for any signs of degradation or puncture before use.- Change gloves immediately upon contamination. |
| Eye and Face Protection | - Chemical safety goggles that meet ANSI Z87.1 or equivalent standards.- A face shield should be worn over safety goggles when there is a risk of splashing. |
| Body Protection | - A chemically resistant lab coat, fully buttoned with tight-fitting cuffs.- Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | - Not typically required when working within a certified chemical fume hood.- In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Safe Handling and Operational Plan
Adherence to a strict operational plan will minimize the risk of exposure during routine handling and experimentation.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Dispense the smallest required amount of the chemical.
-
Use a mechanical pipetting device; never pipette by mouth.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and further contamination.
Spill Response Plan
| Spill Size | Procedure |
| Small Spill (inside fume hood) | 1. Alert colleagues in the immediate area.2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).3. Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.4. Decontaminate the spill area. |
| Large Spill (or any spill outside of a fume hood) | 1. Evacuate the laboratory immediately.2. Alert others to evacuate and restrict access to the area.3. Contact the institution's emergency response team or environmental health and safety department.4. Do not attempt to clean up a large spill without appropriate respiratory protection and training. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | - Includes gloves, absorbent paper, pipette tips, etc.- Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Unused or Excess Chemical | - Do not pour down the drain.- Collect in a sealed, labeled hazardous waste container for chemical waste. |
| Contaminated Liquid Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. |
All waste must be disposed of in accordance with institutional, local, and national regulations.
Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
